Acetyl octapeptide-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMQLVRLOGHAJI-KOFBULAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NC(C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H69N13O11S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1104.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Biochemical Properties of Acetyl Octapeptide-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl octapeptide-1, also known commercially as SNAP-8™, is a synthetic peptide that has garnered significant attention in the cosmetic and dermatological fields for its anti-wrinkle properties. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action at the molecular level, efficacy data from available studies, and detailed experimental protocols for its evaluation. The peptide functions as a competitive inhibitor of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, specifically mimicking the N-terminal end of the SNAP-25 protein. This interference leads to a reduction in neurotransmitter release at the neuromuscular junction, resulting in the attenuation of muscle contractions responsible for the formation of expression lines. This guide aims to serve as a valuable resource for researchers and professionals involved in the development and evaluation of novel skincare actives.
Introduction
Expression wrinkles, or dynamic rhytides, are a prominent sign of skin aging, resulting from the repetitive contraction of facial muscles. The underlying physiological process involves the release of neurotransmitters, primarily acetylcholine (ACh), from presynaptic neurons, which then bind to receptors on muscle cells, triggering contraction. This compound is an engineered peptide designed to intervene in this process, offering a non-invasive alternative to treatments like botulinum toxin injections.
Chemical and Physical Properties
| Property | Value |
| INCI Name | This compound (or Acetyl Octapeptide-3) |
| Amino Acid Sequence | Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 |
| Molecular Formula | C41H70N16O16S |
| Molecular Weight | 1075.16 g/mol [1] |
| Appearance | White to off-white lyophilized powder[1] |
| Solubility | Water-soluble |
| Purity (typical) | >98% (HPLC)[2] |
| Storage | Lyophilized powder should be stored at 2-8°C[2] |
Mechanism of Action: SNARE Complex Inhibition
The primary mechanism of action of this compound is the competitive inhibition of the SNARE complex formation. The SNARE complex is a crucial protein machinery responsible for the fusion of synaptic vesicles with the presynaptic membrane, a prerequisite for the exocytosis of neurotransmitters.
This complex is composed of three key proteins:
-
VAMP (Vesicle-Associated Membrane Protein) or Synaptobrevin, located on the vesicle membrane.
-
Syntaxin , located on the target plasma membrane.
-
SNAP-25 (Synaptosome-Associated Protein of 25 kDa) , also located on the target plasma membrane.
This compound is a structural mimic of the N-terminal end of the SNAP-25 protein.[2][3][4][5] By competing with native SNAP-25 for a position within the SNARE complex, the peptide destabilizes its formation.[3] This disruption prevents the efficient fusion of the synaptic vesicle with the neuronal membrane, leading to a reduction in the release of acetylcholine into the synaptic cleft. Consequently, muscle contraction is attenuated, and the formation of expression lines is diminished.[4][5]
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNAP-8: A Peptidic Frontier in Dermatological Science [newposts.ge]
- 4. pureingredients.us [pureingredients.us]
- 5. An effective anti-wrinkle substance: Acetyl octapeptide-3_Chemicalbook [chemicalbook.com]
Acetyl Octapeptide-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Introduction
Acetyl Octapeptide-1, also commercially known as SNAP-8™, is a synthetic bioactive peptide that has garnered significant attention in the cosmeceutical industry for its anti-wrinkle efficacy.[1][2] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth information on the discovery, synthesis, mechanism of action, and evaluation of this octapeptide. It is often considered an elongated version of the well-known Acetyl Hexapeptide-8 (Argireline®) and is marketed as a non-invasive alternative to Botulinum Toxin Type A for the reduction of expression wrinkles.[3][4][5]
Discovery and Background
The development of this compound emerged from research into the mechanisms of muscle contraction and wrinkle formation.[4] It was one of the later discoveries in the cosmeceutical field, developed by Lipotec S.A., building upon the understanding of neurotransmitter-inhibiting peptides like Acetyl Hexapeptide-3.[6] The primary goal was to create a topical agent capable of reducing the appearance of expression lines, such as those on the forehead and around the eyes, which are caused by the repeated contraction of facial muscles.[3][7] this compound was designed to be a longer-chain peptide, potentially offering enhanced efficacy.[7]
Chemical Synthesis
This compound is a synthetic peptide, meaning it is created in a laboratory setting.[7] The primary method for its production is Solid-Phase Peptide Synthesis (SPPS) . This technique allows for the precise, stepwise addition of amino acids to a growing peptide chain that is chemically anchored to an insoluble polymer resin.
Protocol for Solid-Phase Peptide Synthesis of this compound
The amino acid sequence for this compound is Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂.[5]
-
Resin Preparation: An appropriate solid support resin (e.g., Rink Amide resin) is selected to yield a C-terminal amide upon cleavage. The resin is swelled in a suitable solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid (Aspartic Acid with a protected side chain) is activated and coupled to the resin.
-
Deprotection: The N-terminal protecting group (commonly Fmoc) of the attached amino acid is removed using a mild base, typically a solution of piperidine in DMF.
-
Sequential Amino Acid Coupling: The subsequent protected amino acids (Ala, Arg, Arg, Gln, Met, Glu, Glu) are individually activated and coupled to the growing peptide chain in the correct sequence. Each coupling step is followed by a deprotection step.
-
N-Terminal Acetylation: After the final amino acid (Glutamic Acid) is coupled and its N-terminal protecting group is removed, an acetyl group is added to the N-terminus. This is typically achieved using acetic anhydride.[8]
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin support, and all amino acid side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification and Analysis: The crude peptide is precipitated, washed, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final this compound are confirmed by analytical HPLC and mass spectrometry.[9]
Mechanism of Action: SNARE Complex Modulation
This compound functions as a neurotransmitter inhibitor peptide.[6][10] Its mechanism of action is centered on the modulation of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, which is essential for the release of neurotransmitters at the neuromuscular junction.[4][6]
Specifically, the peptide mimics the N-terminal end of the SNAP-25 (Synaptosomal-Associated Protein 25) protein.[4][5] By doing so, it competes with SNAP-25 for a position within the SNARE complex.[4][6] This competition destabilizes the complex, making it less efficient at mediating the fusion of vesicles containing acetylcholine (ACh) with the presynaptic membrane.[4] The reduced release of acetylcholine leads to attenuated muscle contraction, resulting in the relaxation of facial muscles and a subsequent reduction in the depth and appearance of expression wrinkles.[3][7]
Signaling Pathway Diagram
Caption: Inhibition of the SNARE complex by this compound, leading to muscle relaxation.
Quantitative Data Summary
The efficacy of this compound and related peptides has been evaluated in various in vitro and in vivo studies.
| Parameter | Methodology | Concentration | Result | Reference |
| Glutamate Release Inhibition | In vitro assay | 1.5 mM | 43% reduction in glutamate release. | [6] |
| Wrinkle Depth Reduction | In vivo, skin topography analysis | 10% solution (in cream) | Up to 62% maximum reduction; 35% mean reduction over 28 days. | [6] |
| Wrinkle Depth Reduction (related peptide: Acetyl Hexapeptide-8) | In vivo, skin topography analysis | 10% (in O/W emulsion) | 30% reduction in wrinkle depth after 30 days. | [11] |
| Clinical Improvement (Facial/Eye Lines & Wrinkles) | In vivo, expert investigator grading | Not specified (part of a serum) | Statistically significant improvement after 14 weeks. | [12][13] |
| Skin Penetration (related peptide: Acetyl Hexapeptide-8) | In vitro, human skin diffusion cells | 10% (in O/W emulsion) | 0.22% of applied dose in stratum corneum; 0.01% in epidermis; Not detected in dermis. | [14] |
Experimental Protocols
In Vitro SNARE Complex Formation and Inhibition Assay
This assay evaluates the ability of a peptide to interfere with the formation of the SNARE complex.
-
Objective: To quantify the competitive inhibition of SNARE complex assembly by this compound.
-
Materials: Recombinant SNAP-25, Syntaxin, and VAMP proteins; this compound; control peptides; microplates; incubation buffers; detection antibodies conjugated to a reporter (e.g., HRP); substrate for the reporter enzyme.
-
Methodology:
-
Coat microplate wells with Syntaxin.
-
Add a mixture of VAMP and SNAP-25 to the wells, with or without varying concentrations of this compound.
-
Incubate to allow for the formation of the SNARE complex.
-
Wash the wells to remove unbound proteins.
-
Add a labeled antibody that specifically recognizes a component of the formed complex (e.g., anti-VAMP).
-
Wash again and add the appropriate substrate to generate a signal (e.g., colorimetric or fluorescent).
-
Measure the signal intensity, which is proportional to the amount of SNARE complex formed. A decrease in signal in the presence of the peptide indicates inhibition.[4]
-
Workflow for SNARE Inhibition Assay
Caption: Workflow for an in vitro SNARE complex inhibition assay.
In Vivo Wrinkle Depth Analysis via Skin Topography
This method is used to assess the anti-wrinkle efficacy of a topical formulation in human subjects.
-
Objective: To measure changes in skin wrinkle depth and roughness after a period of product application.
-
Materials: Test formulation containing this compound; placebo formulation; high-resolution silicone-based skin replica material; confocal laser scanning microscope or similar imaging system; image analysis software.
-
Methodology:
-
Recruitment: Select healthy volunteers with visible expression lines (e.g., crow's feet).
-
Baseline Measurement (Day 0): Create negative impressions (silicon imprints) of the target wrinkle area for each subject.
-
Treatment Period: Subjects apply the assigned formulation (test or placebo) to the specified facial area twice daily for a set period (e.g., 28 days).
-
Final Measurement (e.g., Day 28): Take new silicon imprints from the same area.
-
Analysis: Analyze the imprints using an imaging system like confocal laser scanning microscopy. The system generates 3D data of the skin surface.
-
Quantification: Use software to calculate parameters such as average wrinkle depth, volume, and skin roughness from the 3D data. Compare the Day 28 results to the baseline for both test and placebo groups to determine efficacy.[4]
-
Workflow for In Vivo Wrinkle Analysis
Caption: Workflow for an in vivo clinical study of anti-wrinkle efficacy.
In Vitro Skin Penetration Assay using Diffusion Cells
This assay determines the extent to which a peptide can penetrate the layers of the skin.
-
Objective: To quantify the amount of this compound that penetrates the stratum corneum, epidermis, and dermis from a topical formulation.
-
Materials: Franz diffusion cells; human or animal skin membranes; test formulation; receptor fluid (e.g., phosphate-buffered saline); tape strips; homogenization equipment; analytical system for peptide quantification (e.g., LC-MS/MS).
-
Methodology:
-
Mount a section of skin on the Franz diffusion cell, separating the donor and receptor compartments.
-
Apply a precise dose of the formulation containing this compound to the surface of the skin (stratum corneum).
-
Maintain the receptor fluid at a constant temperature (e.g., 32°C) and stir continuously.
-
At the end of the exposure period (e.g., 24 hours), wash the skin surface to remove any unabsorbed formulation.
-
Stratum Corneum: Use adhesive tape stripping to sequentially remove layers of the stratum corneum. Extract the peptide from the tapes for analysis.
-
Epidermis/Dermis: Separate the epidermis from the dermis (e.g., by heat). Homogenize each tissue layer separately.
-
Quantification: Extract the peptide from the tissue homogenates and receptor fluid. Analyze the extracts using a sensitive method like LC-MS/MS to determine the concentration of the peptide in each compartment.[14][15]
-
This compound is a rationally designed, synthetic peptide that offers a targeted approach to reducing expression wrinkles by modulating the SNARE complex. Its discovery was a significant step in the development of topical "botox-like" cosmetic ingredients. While in vivo studies demonstrate its efficacy in reducing the appearance of wrinkles, in vitro penetration data for related peptides suggest that its primary site of action may be within the outermost layers of the skin. The protocols outlined in this guide provide a framework for the synthesis, evaluation, and further research of this compound and other neuromodulating peptides in the field of dermatology and cosmetic science.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ulprospector.com [ulprospector.com]
- 3. isclinical.co.uk [isclinical.co.uk]
- 4. cellbone.com [cellbone.com]
- 5. Acetyl Octapeptide-3 | SNAP-8™ with ‘BOTOX® like’ effect | Acetyl Glutamyl Heptapeptide-3 [ci.guide]
- 6. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. skintellect.com.au [skintellect.com.au]
- 8. revvity.com [revvity.com]
- 9. Cosmetic peptide synthesis - Activotec [activotec.com]
- 10. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An Open Label Clinical Trial of a Peptide Treatment Serum and Supporting Regimen Designed to Improve the Appearance of Aging Facial Skin - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 13. jddonline.com [jddonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. In vitro skin penetration of acetyl hexapeptide-8 from a cosmetic formulation | Semantic Scholar [semanticscholar.org]
Acetyl Octapeptide-1: A Technical Guide to its Inhibition of the SNARE Complex Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl octapeptide-1, also known as SNAP-8, is a synthetic peptide that has garnered significant attention in the fields of cosmetics and neuroscience for its ability to modulate neurotransmitter release. This technical guide provides an in-depth exploration of the core mechanism of action of this compound: the inhibition of the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex. By mimicking the N-terminal end of the SNAP-25 protein, this compound competitively interferes with the assembly of the SNARE complex, leading to a reduction in neuronal exocytosis. This guide details the molecular pathway of inhibition, summarizes available quantitative data on its efficacy, provides comprehensive experimental protocols for its characterization, and includes detailed visualizations of the relevant biological and experimental processes.
Introduction to the SNARE Complex and Neuronal Exocytosis
Neuronal communication is fundamentally dependent on the precise and rapid release of neurotransmitters from presynaptic terminals into the synaptic cleft. This process, known as neuronal exocytosis, is mediated by the SNARE complex. The core neuronal SNARE complex is a heterotrimeric protein assembly composed of:
-
Syntaxin-1A: A target-SNARE (t-SNARE) protein anchored to the presynaptic plasma membrane.
-
SNAP-25 (Synaptosome-Associated Protein of 25 kDa): A t-SNARE protein associated with the plasma membrane via palmitoyl anchors. It contributes two alpha-helices to the four-helix bundle of the SNARE complex.
-
Synaptobrevin-2 (Vesicle-Associated Membrane Protein 2, VAMP2): A vesicle-SNARE (v-SNARE) protein embedded in the membrane of synaptic vesicles.
The assembly of these three proteins into a stable, parallel four-helix bundle brings the synaptic vesicle and the presynaptic plasma membrane into close apposition, driving membrane fusion and the subsequent release of neurotransmitters.[1]
This compound: Mechanism of Action
This compound is an octapeptide with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[2] It is an elongated analog of Acetyl hexapeptide-3 (Argireline).[2] The primary mechanism of action of this compound is its structural similarity to the N-terminal domain of SNAP-25. This mimicry allows it to compete with native SNAP-25 for a position within the SNARE complex.[3][4]
By competitively binding to Syntaxin-1 and Synaptobrevin-2, this compound disrupts the proper formation and stabilization of the SNARE complex. This destabilization hinders the fusion of the synaptic vesicle with the presynaptic membrane, thereby attenuating the release of neurotransmitters, such as acetylcholine, into the synaptic cleft.[5][] The ultimate physiological effect is a reduction in muscle contraction, which is the basis for its use in cosmetic applications to reduce the appearance of expression wrinkles.[2][7] Unlike botulinum toxin, which cleaves SNARE proteins leading to irreversible inhibition, the action of this compound is reversible.[2][4]
Quantitative Data on Efficacy
| Parameter | Value | Study Type | Source |
| Wrinkle Depth Reduction | Up to 63% | Clinical Study (28-30 days) | [4][8][9] |
| Wrinkle Depth Reduction | Up to 38% | Clinical Study (28 days) | [10][11] |
| Glutamate Release Inhibition | 43% at 1.5 mM | In vitro cellular assay | [12] |
| Anti-wrinkle Efficacy | 48.9% (for Acetyl Hexapeptide-3) | Clinical Study (4 weeks) | [7] |
| Wrinkle Depth Reduction | 30% (for Acetyl Hexapeptide-3) | Clinical Study (30 days) | [7] |
Note: Data for Acetyl hexapeptide-3 is included for comparative purposes, as this compound is an elongated and reportedly more active version.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the inhibitory activity of this compound on the SNARE complex.
Recombinant SNARE Protein Expression and Purification
Objective: To produce purified Syntaxin-1A, SNAP-25, and Synaptobrevin-2 for in vitro assays.
Methodology:
-
Expression Vector: SNARE proteins are typically expressed in E. coli (e.g., BL21(DE3) strain) using expression vectors like pET28a, which often include an N-terminal His6-tag for affinity purification.[13][14]
-
Bacterial Culture and Induction:
-
Transform the expression plasmids into competent E. coli.
-
Grow the bacterial culture in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.2-1 mM) and continue to grow the culture for several hours at a reduced temperature (e.g., 16-25°C) to improve protein solubility.[15]
-
-
Cell Lysis:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization. For proteins in inclusion bodies, a denaturing agent like 6 M urea can be used.[13]
-
-
Affinity Chromatography:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA agarose column.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Tag Cleavage and Further Purification (Optional):
-
Protein Characterization:
-
Assess protein purity by SDS-PAGE and Coomassie blue staining.
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
In Vitro SNARE Complex Assembly Assay
Objective: To quantify the inhibitory effect of this compound on the formation of the SNARE complex.
Methodology:
-
Reaction Setup:
-
In a microtiter plate or microcentrifuge tubes, combine purified t-SNAREs (Syntaxin-1A and SNAP-25) and v-SNARE (Synaptobrevin-2) in a suitable buffer (e.g., HEPES-buffered saline).
-
Add varying concentrations of this compound to the reaction mixtures. Include a vehicle control (no peptide).
-
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a defined period to allow for SNARE complex formation.
-
Detection of SNARE Complex Formation:
-
SDS-PAGE and Western Blotting/Densitometry: The assembled SNARE complex is resistant to SDS denaturation at room temperature.[16]
-
Add SDS-PAGE sample buffer (without boiling) to the reaction mixtures.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe with an antibody specific for one of the SNARE proteins (e.g., anti-Syntaxin-1).
-
Quantify the band corresponding to the high-molecular-weight SNARE complex using densitometry.
-
-
Fluorescence Resonance Energy Transfer (FRET):
-
Label the SNARE proteins with a FRET pair of fluorophores (e.g., Cy3 and Cy5).
-
Measure the FRET signal upon complex formation. A decrease in FRET in the presence of this compound indicates inhibition.
-
-
-
Data Analysis:
-
Plot the percentage of SNARE complex formation against the concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Neurotransmitter Release Assay
Objective: To assess the ability of this compound to inhibit neurotransmitter release from cultured cells.
Methodology:
-
Cell Culture Model:
-
Cell Treatment:
-
Culture the cells to an appropriate confluency.
-
Pre-incubate the cells with varying concentrations of this compound for a specified duration.
-
-
Stimulation of Neurotransmitter Release:
-
Wash the cells to remove the peptide-containing medium.
-
Stimulate neurotransmitter release using a depolarizing agent, such as a high concentration of potassium chloride (KCl) or a calcium ionophore (e.g., ionomycin).
-
-
Quantification of Neurotransmitter Release:
-
Collect the cell supernatant.
-
Measure the concentration of the released neurotransmitter (e.g., acetylcholine, norepinephrine, or a co-released reporter) using an appropriate method:
-
High-Performance Liquid Chromatography (HPLC): A sensitive method for the direct quantification of neurotransmitters.[20]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available kits for various neurotransmitters.
-
Fluorescent Assays: Kits are available that use a fluorescent substrate that mimics biogenic amine neurotransmitters.[21]
-
-
-
Data Analysis:
-
Normalize the amount of released neurotransmitter to the total cellular protein content.
-
Calculate the percentage of inhibition of neurotransmitter release for each concentration of this compound compared to the stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound represents a significant molecule of interest for its targeted inhibition of the SNARE complex, a critical component of neuronal exocytosis. Its mechanism as a competitive inhibitor of SNAP-25 provides a reversible means of modulating neurotransmitter release. While clinical data supports its efficacy in reducing the physical manifestations of muscle contraction, further in-depth biochemical studies are warranted to precisely quantify its inhibitory constants and binding affinities. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the properties of this compound and similar SNARE-inhibiting peptides. The continued study of such compounds holds promise for the development of novel therapeutics and advanced cosmeceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. An effective anti-wrinkle substance: Acetyl octapeptide-3_Chemicalbook [chemicalbook.com]
- 3. cellbone.com [cellbone.com]
- 4. Acetyl Octapeptide-3 | SNAP-8™ with ‘BOTOX® like’ effect | Acetyl Glutamyl Heptapeptide-3 [ci.guide]
- 5. jddonline.com [jddonline.com]
- 7. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Snap 8 Peptides Reduce Expression Lines Fast [signalskinscience.com]
- 9. SNAP-8 Peptide: A Non-Invasive Botox Alternative for Wrinkle Reduction | Hubmed [hubmeded.com]
- 10. scantifix.com [scantifix.com]
- 11. researchgate.net [researchgate.net]
- 12. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mpinat.mpg.de [mpinat.mpg.de]
- 14. Recombinant protein expression and purification: [bio-protocol.org]
- 15. Functional reconstitution of intracellular vesicle fusion using purified SNAREs and Sec1/Munc18 (SM) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. α-Synuclein Promotes SNARE-Complex Assembly in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro models of neuromuscular junctions and their potential for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modeling the neuromuscular junction in vitro: an approach to study neuromuscular junction disorders | Semantic Scholar [semanticscholar.org]
- 20. HPLC Methods to Isolate Peptide Neurotransmitters | Springer Nature Experiments [experiments.springernature.com]
- 21. moleculardevices.com [moleculardevices.com]
Unveiling the Skin-Restoring Potential of Acetyl Octapeptide-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl octapeptide-1, a synthetic peptide also known as acetyl octapeptide-3 or SNAP-8, has emerged as a compelling topical agent for skin restoration, primarily targeting expression wrinkles. This technical guide provides a comprehensive overview of its mechanism of action, a compilation of quantitative efficacy data, and detailed experimental protocols for its evaluation. By competitively inhibiting the SNARE complex, this compound offers a non-invasive approach to attenuating muscle contractions, thereby reducing the appearance of fine lines and wrinkles. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic and cosmeceutical applications of this and similar peptides.
Introduction
This compound is an elongated analogue of the well-known acetyl hexapeptide-8, designed to offer enhanced efficacy in reducing the appearance of expression lines.[1] These wrinkles are formed by the repeated contraction of facial muscles, which over time leads to the breakdown of the dermal matrix. By targeting the neuromuscular signaling pathway, this compound presents a "Botox-like" effect, relaxing facial muscles and smoothing the skin's surface.[2] This guide delves into the scientific underpinnings of its function and provides the necessary technical information for its rigorous scientific assessment.
Mechanism of Action: Interference with the SNARE Complex
The primary mechanism of action of this compound is the competitive inhibition of the SNARE (Soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex. This protein complex is essential for the fusion of vesicles containing neurotransmitters, such as acetylcholine, with the presynaptic membrane of neurons.[3]
Specifically, this compound mimics the N-terminal end of the SNAP-25 protein, a key component of the SNARE complex.[1] By competing with the native SNAP-25 for a position in the complex, the peptide destabilizes its formation.[3] This disruption hinders the efficient release of acetylcholine into the synaptic cleft, leading to a reduction in muscle contraction.[2] The attenuated muscle activity results in a visible reduction in the depth and length of expression wrinkles.[1]
Quantitative Efficacy Data
Several studies have quantified the anti-wrinkle efficacy of this compound. The following tables summarize the key findings.
Table 1: In Vivo Wrinkle Reduction
| Study Parameter | This compound (SNAP-8) | Acetyl Hexapeptide-8 (Argireline) | Placebo | Duration | Number of Subjects | Reference |
| Wrinkle Depth Reduction | Up to 63% | - | - | 30 days | Not Specified | [2] |
| Wrinkle Depth Reduction | 34.98% | 27.05% | - | 28 days | 17 women | [4] |
| Wrinkle Volume Reduction | - | 20.6% | - | 7 days | 24 women | [5] |
| Wrinkle Length Reduction | - | 15.9% | - | 7 days | 24 women | [5] |
Table 2: In Vitro Activity
| Assay | This compound (SNAP-8) | Concentration | Reference |
| Inhibition of Glutamate Release | 43% | 1.5 mM | [6] |
| Synergistic Inhibition with Leuphasyl | 38% (SNAP-8 alone), 7% (Leuphasyl alone) | Not Specified | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the skin-restoring ability of this compound.
Peptide Reconstitution and Handling
Proper handling of lyophilized peptides is crucial for maintaining their stability and activity.
-
Reconstitution:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.[7]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[8]
-
Using a sterile syringe, slowly add the appropriate solvent (e.g., sterile, distilled water or a specific buffer as recommended by the manufacturer) by running it down the side of the vial.[9]
-
Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, which can cause aggregation or degradation.[5]
-
-
Storage:
In Vitro SNARE Complex Inhibition Assay
This assay assesses the ability of this compound to interfere with the formation of the SNARE complex.
-
Principle: A competitive binding assay is used where this compound competes with a labeled component of the SNARE complex (e.g., fluorescently tagged SNAP-25) for binding to the other SNARE proteins (Syntaxin and VAMP).
-
Materials:
-
Recombinant SNARE proteins (Syntaxin, VAMP, and SNAP-25)
-
Fluorescently labeled SNAP-25
-
This compound
-
Assay buffer (e.g., PBS with a non-ionic detergent)
-
96-well microplates (black, for fluorescence assays)
-
Plate reader with fluorescence detection capabilities
-
-
Protocol:
-
Coat the wells of a 96-well plate with Syntaxin and VAMP.
-
Wash the wells to remove any unbound protein.
-
Add varying concentrations of this compound to the wells.
-
Add a constant concentration of fluorescently labeled SNAP-25 to all wells.
-
Incubate the plate to allow for competitive binding.
-
Wash the wells to remove unbound labeled SNAP-25.
-
Measure the fluorescence intensity in each well using a plate reader.
-
A decrease in fluorescence intensity compared to the control (no peptide) indicates inhibition of SNARE complex formation.
-
In Vitro Catecholamine Release Assay
This assay measures the effect of this compound on neurotransmitter release from cultured neuronal or neuroendocrine cells.
-
Principle: Chromaffin cells, which release catecholamines (e.g., adrenaline and noradrenaline) via a SNARE-dependent mechanism, are stimulated in the presence and absence of the peptide. The amount of released catecholamines is then quantified.[11][12]
-
Materials:
-
Cultured chromaffin cells (e.g., from bovine adrenal medulla)
-
This compound
-
Stimulating agent (e.g., high potassium solution or acetylcholine)[11]
-
Assay buffer
-
ELISA kit or HPLC with electrochemical detection for catecholamine quantification
-
-
Protocol:
-
Culture chromaffin cells in appropriate multi-well plates.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a secretagogue (e.g., high potassium solution) for a defined period.
-
Collect the supernatant containing the released catecholamines.
-
Quantify the amount of catecholamines in the supernatant using a suitable method (e.g., ELISA or HPLC).
-
A reduction in catecholamine release in the presence of the peptide indicates its inhibitory effect on exocytosis.
-
In Vivo Clinical Trial for Anti-Wrinkle Efficacy
A randomized, double-blind, placebo-controlled clinical trial is the gold standard for evaluating the anti-wrinkle efficacy of a topical product.
-
Study Design:
-
Participants: Recruit a cohort of healthy female volunteers (typically aged 35-65) with mild to moderate periorbital or forehead wrinkles.[13][14]
-
Inclusion/Exclusion Criteria: Define clear criteria, excluding individuals with skin diseases, recent cosmetic procedures (e.g., Botox, fillers), or allergies to the test product components.[13][15]
-
Randomization and Blinding: Randomly assign participants to either the active group (receiving the formulation with this compound) or the placebo group (receiving the vehicle formulation without the peptide). Both participants and investigators should be blinded to the treatment allocation.
-
Treatment Protocol: Participants apply the assigned product to the target area (e.g., crow's feet) twice daily for a specified duration (e.g., 28 or 56 days).
-
-
Efficacy Assessment:
-
Skin Profilometry: Use silicone replicas of the skin surface at baseline and at various time points throughout the study. Analyze the replicas using a profilometer to quantify changes in wrinkle depth, volume, and area.[16][17]
-
Instrumental Analysis: Employ non-invasive instruments to measure changes in skin elasticity, hydration, and texture.
-
Expert Visual Assessment: A trained dermatologist or clinician should visually grade the wrinkles at each visit using a standardized scale.
-
Subject Self-Assessment: Participants complete questionnaires to provide their perception of the product's efficacy.
-
-
Statistical Analysis: Use appropriate statistical methods (e.g., paired t-tests, ANOVA) to compare the changes in wrinkle parameters between the active and placebo groups.[18][19]
In Vitro Skin Penetration Study (Franz Diffusion Cell)
This method evaluates the ability of this compound to penetrate the skin barrier.
-
Principle: Excised human or animal skin is mounted in a Franz diffusion cell, and the amount of peptide that permeates through the skin into a receptor fluid is measured over time.[20][21]
-
Materials:
-
Franz diffusion cells
-
Excised human or animal skin
-
Formulation containing this compound
-
Receptor fluid (e.g., phosphate-buffered saline)
-
Analytical method for peptide quantification (e.g., HPLC-MS)
-
-
Protocol:
-
Mount the excised skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[22]
-
Fill the receptor chamber with receptor fluid and ensure no air bubbles are trapped under the skin.
-
Apply the formulation containing this compound to the skin surface in the donor chamber.
-
At predetermined time intervals, collect samples from the receptor fluid.
-
Analyze the samples to quantify the concentration of this compound.
-
At the end of the experiment, the skin can be sectioned to determine the amount of peptide retained in different skin layers.
-
In Vitro Cytotoxicity Assay
This assay is essential to determine the safety profile of this compound on skin cells.
-
Principle: Human skin cells (keratinocytes and fibroblasts) are exposed to various concentrations of the peptide, and cell viability is assessed using a colorimetric assay (e.g., MTT or neutral red uptake).[23][24]
-
Materials:
-
Human keratinocyte (e.g., HaCaT) and fibroblast (e.g., NHDF) cell lines
-
Cell culture medium and supplements
-
This compound
-
MTT reagent or neutral red dye
-
Spectrophotometer
-
-
Protocol:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
After the incubation period, add the MTT reagent or neutral red dye and incubate further.
-
Solubilize the formazan crystals (in the case of MTT) or the incorporated dye.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculate cell viability as a percentage of the untreated control.
-
Conclusion
This compound demonstrates significant potential as a skin-restoring agent, particularly for the reduction of expression wrinkles. Its well-defined mechanism of action, supported by in vitro and in vivo data, makes it a compelling candidate for further research and development in the fields of dermatology and cosmetology. The detailed experimental protocols provided in this guide offer a robust framework for the scientific evaluation of this and other similar peptides, facilitating the generation of reliable and reproducible data. As the demand for non-invasive anti-aging solutions continues to grow, peptides like this compound are poised to play an increasingly important role in evidence-based skincare.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.itb.ac.id [journals.itb.ac.id]
- 3. Near simultaneous release of classical and peptide cotransmitters from chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. jpt.com [jpt.com]
- 6. ijclinicaltrials.com [ijclinicaltrials.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 9. academicchemlab.com [academicchemlab.com]
- 10. jpt.com [jpt.com]
- 11. Increased Catecholamine Secretion from Single Adrenal Chromaffin Cells in DOCA-Salt Hypertension Is Associated with Potassium Channel Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro study of catecholamine release from perifused frog adrenal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. preprints.org [preprints.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. The wrinkle and its measurement--a skin surface Profilometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. ijclinicaltrials.com [ijclinicaltrials.com]
- 20. diva-portal.org [diva-portal.org]
- 21. termedia.pl [termedia.pl]
- 22. benchchem.com [benchchem.com]
- 23. A Practical Approach for the In Vitro Safety and Efficacy Assessment of an Anti-Ageing Cosmetic Cream Enriched with Functional Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
Acetyl Octapeptide-1 as a SNAP-25 Protein Mimic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl octapeptide-1, also known as acetyl octapeptide-3 and commercially marketed as SNAP-8™, is a synthetic peptide that has garnered significant attention in the cosmetic and dermatological fields for its anti-wrinkle properties. This technical guide provides an in-depth analysis of this compound's core mechanism of action as a mimic of the N-terminal end of the SNAP-25 protein. By competitively inhibiting the formation of the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex, this compound modulates neurotransmitter release, leading to a reduction in muscle contractions that contribute to the formation of expression lines. This document details the underlying biochemical pathways, summarizes quantitative efficacy data, provides comprehensive experimental protocols for its evaluation, and outlines its synthesis and quality control.
Introduction: The Role of the SNARE Complex in Neurotransmission and Wrinkle Formation
Facial expressions are the result of contractions of underlying muscles, which are triggered by the release of neurotransmitters, primarily acetylcholine (ACh), at the neuromuscular junction. This release is a complex process mediated by the SNARE complex, a ternary protein structure essential for the fusion of synaptic vesicles with the presynaptic membrane. The core SNARE complex consists of three proteins:
-
Synaptobrevin (or VAMP): A vesicle-associated membrane protein (v-SNARE).
-
Syntaxin: A target membrane-associated protein (t-SNARE).
-
SNAP-25 (Synaptosome-Associated Protein of 25 kDa): A peripheral t-SNARE protein anchored to the plasma membrane.
The assembly of these three proteins into a tight four-helix bundle brings the vesicle and plasma membranes into close proximity, driving membrane fusion and the subsequent exocytosis of neurotransmitters into the synaptic cleft.[1][2][3]
Repetitive muscle contractions over time lead to the formation of dynamic wrinkles, also known as expression lines. The modulation of neurotransmitter release, therefore, presents a viable strategy for reducing the appearance of these wrinkles. Botulinum neurotoxin (BoNT), a potent neurotoxic protein, functions by cleaving SNAP-25, thereby preventing the formation of the SNARE complex and inducing muscle paralysis.[4] this compound offers a non-toxic, topical alternative that targets the same pathway.[5]
Mechanism of Action: this compound as a Competitive Inhibitor
This compound is an octapeptide with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[5] It is designed as a mimic of the N-terminal end of the SNAP-25 protein. Its mechanism of action is centered on its ability to compete with native SNAP-25 for a position within the SNARE complex.[5][6]
By occupying the binding site on syntaxin and synaptobrevin that SNAP-25 would normally fill, this compound destabilizes the formation of a functional SNARE complex. This disruption does not permanently damage the proteins involved but rather introduces a state of competitive inhibition. The resulting destabilized SNARE complex is less efficient at mediating vesicle fusion, leading to a reduction in the release of catecholamines, such as adrenaline and noradrenaline, and acetylcholine.[5] This attenuated muscle contraction results in a relaxation of the facial muscles, thereby reducing the depth of wrinkles and smoothing the skin's surface.[5][6]
Signaling Pathway: SNARE Complex Formation and Inhibition
Quantitative Efficacy Data
The efficacy of this compound has been evaluated in several studies, primarily focusing on its anti-wrinkle effects and its ability to inhibit neurotransmitter release. The following tables summarize the available quantitative data.
| In Vivo Study: Wrinkle Reduction | |
| Parameter | Result |
| Wrinkle Depth Reduction (Maximum) | Up to 63% |
| Study Design | |
| Subjects | 17 female volunteers |
| Product | Cream containing 10% this compound solution |
| Application | Twice daily for 28 days |
| Measurement Technique | Silicone imprints of the periocular area analyzed by confocal profilometry |
| Source(s) | [5] |
| In Vitro Study: Neurotransmitter Release Inhibition | |
| Parameter | Result |
| Glutamate Release Inhibition | 43% |
| Study Design | |
| Peptide Concentration | 1.5 mM |
| Source(s) | [6] |
| Comparative In Vivo Study: Wrinkle Reduction | |
| Product | Mean Wrinkle Reduction |
|---|---|
| 10% this compound Solution | 34.98% |
| 10% Acetyl Hexapeptide-8 Solution | 27.05% |
| Study Design | |
| Subjects | 17 female volunteers |
| Application | Twice daily for 28 days |
| Source(s) | Manufacturer Data |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
In Vivo Wrinkle Depth Analysis using Silicone Replicas and Profilometry
This method provides a quantitative assessment of changes in skin topography over time.
Objective: To measure the reduction in wrinkle depth following topical application of a formulation containing this compound.
Materials:
-
Silicone impression material (e.g., Silflo®)
-
Mixing catalyst
-
Mounting rings
-
3D profilometer with analysis software
Protocol:
-
Baseline Measurement (Day 0): a. Acclimatize subjects to room temperature and humidity for at least 20 minutes. b. Cleanse the target area (e.g., periocular "crow's feet" region) to remove any makeup or skincare products. c. Prepare the silicone impression material according to the manufacturer's instructions by mixing the base and catalyst. d. Apply the mounting ring to the target area and fill it with the silicone mixture. e. Allow the silicone to cure completely (typically 5-10 minutes). f. Gently remove the silicone replica from the skin.
-
Product Application: a. Instruct subjects to apply the test product (containing this compound) to the target area twice daily for the duration of the study (e.g., 28 days).
-
Follow-up Measurements (e.g., Day 28): a. Repeat the silicone replica procedure as described in step 1 on the same target area.
-
Data Analysis: a. Analyze the baseline and follow-up silicone replicas using a 3D profilometer. b. The software will generate 3D models of the skin surface. c. Measure parameters such as average wrinkle depth (Ry) and average skin roughness (Ra). d. Calculate the percentage improvement in wrinkle depth using the formula: ((Initial Depth - Final Depth) / Initial Depth) * 100.[7]
Workflow for In Vivo Wrinkle Analysis:
In Vitro Catecholamine Release Assay in PC12 Cells
PC12 cells, derived from a rat pheochromocytoma, are a well-established model for studying neurotransmitter release as they synthesize, store, and secrete catecholamines.[8][9]
Objective: To quantify the inhibitory effect of this compound on stimulated catecholamine release.
Materials:
-
PC12 cell line
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
This compound
-
Stimulating agent (e.g., high potassium solution [e.g., 56 mM KCl] or nicotine)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
HPLC with electrochemical detection (HPLC-ED) system
-
96-well plates
Protocol:
-
Cell Culture: a. Culture PC12 cells in appropriate medium until they reach the desired confluency. b. Seed cells into 96-well plates and allow them to adhere.
-
Peptide Incubation: a. Prepare various concentrations of this compound in the assay buffer. b. Wash the cells with assay buffer and then incubate them with the peptide solutions for a predetermined time (e.g., 1-4 hours).
-
Stimulation and Sample Collection: a. Remove the peptide solution and wash the cells. b. Add the stimulating agent (e.g., high potassium solution) to induce depolarization and catecholamine release. c. Incubate for a short period (e.g., 5-15 minutes). d. Collect the supernatant, which contains the released catecholamines.
-
Quantification: a. Analyze the catecholamine content (e.g., dopamine, norepinephrine) in the supernatant using HPLC-ED. b. Quantify the amount of catecholamine released per well.
-
Data Analysis: a. Compare the amount of catecholamine released from peptide-treated cells to that from untreated (control) cells. b. Calculate the percentage inhibition of catecholamine release for each peptide concentration.
In Vitro SNARE Complex Formation Inhibition Assay
This assay directly measures the ability of this compound to interfere with the assembly of the SNARE complex.
Objective: To determine the inhibitory effect of this compound on the formation of the ternary SNARE complex.
Materials:
-
Recombinant SNARE proteins (Syntaxin, VAMP, and SNAP-25)
-
This compound
-
Assay buffer
-
Method for detecting complex formation (e.g., SDS-PAGE and Western blotting, or a fluorescence-based assay like FRET)
Protocol (using SDS-PAGE):
-
Reaction Setup: a. In separate tubes, pre-incubate Syntaxin and VAMP with varying concentrations of this compound in the assay buffer. b. Include a control tube with no peptide.
-
Initiation of Complex Formation: a. Add SNAP-25 to each tube to initiate the formation of the SNARE complex. b. Incubate the reactions at a controlled temperature (e.g., 37°C) for a specific time.
-
Analysis: a. Stop the reaction and prepare the samples for SDS-PAGE. The SNARE complex is stable in SDS, allowing it to be visualized as a higher molecular weight band. b. Run the samples on an SDS-PAGE gel. c. Transfer the proteins to a membrane and perform a Western blot using antibodies against one of the SNARE proteins (e.g., Syntaxin).
-
Data Quantification: a. Quantify the band intensity of the SNARE complex in each lane using densitometry. b. Compare the intensity of the SNARE complex band in the peptide-treated samples to the control to determine the percentage of inhibition.[3]
Synthesis and Quality Control
Solid-Phase Peptide Synthesis (SPPS)
This compound is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[5][10][11]
General Workflow:
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in a solvent like N-methylpyrrolidone (NMP).[12]
-
Amino Acid Coupling: The C-terminal amino acid (Aspartic Acid) is attached to the resin. The Fmoc protecting group is then removed from the N-terminus. The next Fmoc-protected amino acid in the sequence is activated (e.g., with HBTU/HOBt) and coupled to the growing peptide chain. This cycle of deprotection and coupling is repeated for each amino acid in the sequence (Ala, Arg, Arg, Gln, Met, Glu, Glu).[5][10]
-
N-terminal Acetylation: After the final amino acid is coupled and its Fmoc group is removed, the N-terminus is acetylated using a reagent such as acetic anhydride.[10]
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[5][10]
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Lyophilization: The purified peptide is lyophilized to obtain a stable, powdered final product.
SPPS Workflow Diagram:
References
- 1. A peptide that mimics the C-terminal sequence of SNAP-25 inhibits secretory vesicle docking in chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SNARE Modulators and SNARE Mimetic Peptides [mdpi.com]
- 3. Dual inhibition of SNARE complex formation by tomosyn ensures controlled neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 26-mer peptide released from SNAP-25 cleavage by botulinum neurotoxin E inhibits vesicle docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Molecular Docking Studies of a Cyclic Octapeptide-Cyclosaplin from Sandalwood [mdpi.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rabphilin 3A binds the N-peptide of SNAP-25 to promote SNARE complex assembly in exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. wernerlab.weebly.com [wernerlab.weebly.com]
Acetyl Octapeptide-1: An In-Depth Technical Guide on its Water-Binding Properties for Skin Hydration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl octapeptide-1, a synthetic peptide, has garnered significant attention in the cosmetic and dermatological fields, primarily for its well-documented anti-wrinkle effects. Its mechanism of action in reducing the appearance of expression lines by modulating muscle contraction is a key area of research. However, beyond its neuromuscular effects, there is a growing interest in the potential of this compound to contribute to skin hydration. Like all peptides, its composition of amino acids suggests inherent water-binding capabilities.[1] This technical guide aims to provide a comprehensive overview of the current understanding of this compound's role in skin hydration, detailing its physicochemical properties, postulated mechanisms of action, and the experimental protocols required to substantiate its efficacy. It will also present the available, albeit limited, clinical data and identify key areas for future research to fully elucidate its water-binding properties.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to evaluating its potential for skin hydration. These properties influence its solubility, stability, and ability to interact with the skin's surface and stratum corneum.
| Property | Description | Source(s) |
| INCI Name | This compound | [2] |
| Amino Acid Sequence | Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 | [3] |
| Molecular Formula | C41H70N16O16S | [3] |
| Molecular Weight | 1075.16 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Solubility | Soluble in DMSO at 100 mg/mL. | [3][4] |
| Stability | Store sealed, away from moisture. Recommended long-term storage at -80°C (up to 2 years for powder). | [3][4] |
Mechanism of Action in Skin Hydration
While the primary mechanism of this compound is the inhibition of the SNARE complex to reduce the appearance of wrinkles, its contribution to skin hydration is likely multifaceted and may be attributed to the following postulated mechanisms:
-
Hygroscopic Nature of Amino Acids: Peptides are composed of amino acids, many of which are hygroscopic, meaning they can attract and bind to water molecules from the atmosphere. The amino acid sequence of this compound contains several hydrophilic residues, such as glutamic acid, glutamine, arginine, and aspartic acid, which could contribute to its ability to hold water on the skin's surface, thereby increasing the water content of the stratum corneum.
-
Improvement of Skin Barrier Function: By promoting overall skin health and reducing the physical stress on the skin from repeated muscle contractions, this compound may indirectly support a healthier skin barrier. A more robust skin barrier is better at retaining moisture and preventing transepidermal water loss (TEWL).
-
Synergistic Effects in Formulations: In many cosmetic formulations, this compound is combined with other hydrating ingredients.[5] While not a direct mechanism of the peptide itself, its presence may complement and enhance the overall hydrating effect of the product.
It is crucial to note that direct evidence quantifying the hygroscopic properties of pure this compound or its direct impact on skin hydration markers is not extensively available in peer-reviewed literature.
Experimental Protocols for Assessing Skin Hydration
To rigorously evaluate the water-binding properties of this compound, a combination of in-vitro and in-vivo studies employing standardized methodologies is essential.
In-Vivo Evaluation of Skin Hydration
1. Corneometry: This non-invasive method is widely used to determine the hydration level of the stratum corneum.[6]
-
Principle: The measurement is based on the differing dielectric constant of water compared to other skin components. The Corneometer® emits a low-voltage electrical field, and the capacitance of the skin is measured. Higher capacitance values correspond to higher water content in the stratum corneum.[6]
-
Protocol:
-
Subject Acclimatization: Subjects are acclimatized to a controlled environment (typically 20-22°C and 40-60% relative humidity) for at least 20-30 minutes before measurements.
-
Baseline Measurement: Baseline corneometry readings are taken from the designated test area (e.g., forearm or cheek) before product application.
-
Product Application: A standardized amount of the test product (containing this compound) is applied to the test area. A control area is left untreated or treated with a vehicle control.
-
Post-Application Measurements: Corneometry readings are taken at specified time points (e.g., immediately after application, and at 2, 4, 8, and 24 hours) to assess the change in skin hydration over time.
-
2. Transepidermal Water Loss (TEWL): This measurement assesses the integrity of the skin barrier by quantifying the amount of water that evaporates from the skin surface.[7]
-
Principle: A Tewameter® or similar device measures the water vapor gradient above the skin surface. A lower TEWL value indicates a healthier, more intact skin barrier that is better at retaining moisture.
-
Protocol:
-
Subject Acclimatization: As with corneometry, subjects must be acclimatized to a controlled environment.
-
Baseline Measurement: Baseline TEWL readings are taken from the test area.
-
Product Application: The test product is applied to the designated area.
-
Post-Application Measurements: TEWL is measured at various time points post-application to determine the product's effect on the skin's barrier function.
-
In-Vitro Evaluation of Water-Binding Properties
1. Hygroscopicity Assay: This assay directly measures the ability of a substance to absorb moisture from the air.
-
Principle: A known weight of the dry substance (this compound powder) is exposed to a high-humidity environment, and the weight gain due to water absorption is measured over time.
-
Protocol:
-
Sample Preparation: A pre-weighed, dried sample of this compound is placed in an open container.
-
Controlled Humidity Environment: The sample is placed in a desiccator or environmental chamber maintained at a constant high relative humidity (e.g., 80-90%) and a controlled temperature.
-
Weight Measurement: The sample is weighed at regular intervals until a constant weight is achieved.
-
Calculation: The hygroscopicity is expressed as the percentage of weight gain.
-
2. Water Retention Capacity Assay: This method evaluates the ability of a substance to hold onto water when subjected to drying conditions.
-
Principle: A solution containing the test substance is applied to a substrate, and the rate of water evaporation is measured and compared to a control.
-
Protocol:
-
Sample Preparation: Solutions of this compound at various concentrations are prepared.
-
Application to Substrate: A standardized volume of each solution is applied to a filter paper or a synthetic skin model and weighed.
-
Drying Conditions: The substrates are placed in a controlled environment with low humidity or a gentle airflow.
-
Weight Measurement: The weight of the substrates is recorded at regular intervals to determine the rate of water loss.
-
Analysis: The water retention capacity is determined by comparing the evaporation rate of the peptide solutions to that of a pure water control.
-
Signaling Pathways and Visualization
While the direct signaling pathways of this compound related to water-binding are not well-established, its primary anti-wrinkle mechanism is well-documented.
Known Signaling Pathway: Inhibition of SNARE Complex
This compound is a mimic of the N-terminal end of the SNAP-25 protein. It competes with SNAP-25 for a position in the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. By destabilizing the SNARE complex, the release of acetylcholine from the vesicle into the synapse is inhibited, leading to reduced muscle contraction and a subsequent reduction in the appearance of expression wrinkles.[8][9]
Experimental Workflow for a Clinical Hydration Study
The following diagram illustrates a typical workflow for a clinical study designed to assess the skin hydrating effects of a product containing this compound.
References
- 1. Aquaporin-3 in the epidermis: more than skin deep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. isclinical.co.uk [isclinical.co.uk]
- 6. The Benefits of a Multimechanistic Antiaging Skin Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydration of the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]
Acetyl Octapeptide-1: A Technical Guide to its Molecular Structure, Sequence, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl octapeptide-1, also known as acetyl octapeptide-3 or by its trade name SNAP-8™, is a synthetic peptide that has garnered significant attention in the fields of cosmetics and dermatology for its anti-wrinkle properties. Structurally designed as an analogue of the N-terminal end of the SNAP-25 protein, it functions by interfering with the neurotransmitter release process at the neuromuscular junction, leading to a reduction in the appearance of expression lines and wrinkles. This technical guide provides an in-depth overview of the molecular structure, amino acid sequence, physicochemical properties, synthesis, purification, and mechanism of action of this compound, tailored for a scientific audience.
Molecular Structure and Sequence
This compound is an eight-amino-acid peptide with an acetyl group at its N-terminus and an amide group at its C-terminus. This modification enhances its stability and skin permeability.
Amino Acid Sequence: Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2[1]
Molecular Formula: C41H70N16O16S[2]
Molecular Weight: Approximately 1075.17 g/mol [2]
The sequence contains a mix of acidic (Glutamic Acid, Aspartic Acid), basic (Arginine), polar (Glutamine), and nonpolar (Methionine, Alanine) amino acids, contributing to its overall physicochemical properties.
Physicochemical and Efficacy Data
A summary of the key quantitative data for this compound is presented in the tables below, providing a clear comparison of its properties and performance metrics.
| Property | Value | Reference |
| Molecular Formula | C41H70N16O16S | [2] |
| Molecular Weight | 1075.17 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO and PBS (pH 7.2) at 10 mg/mL | [2] |
| Predicted pKa | 4.07 ± 0.10 | [2] |
| Efficacy Parameter | Result | Concentration | Reference |
| Wrinkle Reduction (Mean) | -35% | Not Specified | [3] |
| Wrinkle Reduction (Maximum) | -62% | Not Specified | [3] |
| Glutamate Release Inhibition | 43% | 1.5 mM | [3] |
| Stability Condition | Duration | Storage Temperature | Reference |
| Powder | 2 years | -80°C | [1] |
| Powder | 1 year | -20°C | [1] |
| In Solvent | 6 months | -80°C | [1] |
| In Solvent | 1 month | -20°C | [1] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the general steps for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a standard method for solid-phase peptide synthesis.
Experimental Workflow for SPPS:
References
Foundational Research on Neurotransmitter Inhibitor Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurotransmitter inhibitor peptides represent a diverse and potent class of molecules with significant therapeutic potential across a spectrum of neurological and physiological disorders. By modulating the activity of neurotransmitter systems, these peptides offer a high degree of specificity and efficacy. This guide provides a comprehensive overview of the foundational research in this field, detailing the mechanisms of action, key signaling pathways, and critical experimental protocols. Quantitative data on peptide-receptor interactions are presented for comparative analysis, and complex biological processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to Neurotransmitter Inhibitor Peptides
Peptide neurotransmitters are short chains of amino acids that act as signaling molecules in the nervous system.[1] They are involved in a wide array of physiological processes, including pain perception, mood regulation, appetite, and stress responses.[1][2] Unlike classical small-molecule neurotransmitters, neuropeptides are synthesized from larger precursor proteins and can be co-released with other neurotransmitters to modulate synaptic activity.[2]
Neurotransmitter inhibitor peptides exert their effects by interfering with various stages of neurotransmission. This can include inhibiting the release of neurotransmitters, blocking postsynaptic receptors, or modulating the signaling cascades that are initiated by neurotransmitter binding. Their high specificity for their target receptors makes them attractive candidates for drug development, as they can potentially offer therapeutic benefits with fewer off-target effects compared to small-molecule drugs.[3][4]
Mechanisms of Action
The inhibitory actions of these peptides are diverse and target-specific. The primary mechanisms can be broadly categorized as follows:
-
G-Protein Coupled Receptor (GPCR) Antagonism: A significant number of neurotransmitter inhibitor peptides act as antagonists at GPCRs.[4][5] By binding to the receptor, they prevent the endogenous neurotransmitter from activating it, thereby blocking its downstream signaling effects. Many neuropeptides, such as Neuropeptide Y (NPY) and Substance P, mediate their effects through GPCRs.[6][7] The activation or inhibition of these receptors can modulate intracellular signaling pathways, including those involving cyclic AMP (cAMP), phosphoinositide hydrolysis, and calcium mobilization.[6][7]
-
Inhibition of Neurotransmitter Release: Some peptides can inhibit the release of neurotransmitters from the presynaptic terminal. A key mechanism in this process involves the disruption of the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex.[8] This protein complex is essential for the fusion of synaptic vesicles with the presynaptic membrane, a critical step for neurotransmitter release.[8] Certain synthetic peptides that mimic portions of the SNARE proteins can compete with the endogenous proteins, thereby preventing the proper assembly of the complex and inhibiting exocytosis.[8]
-
Modulation of Ion Channels: Neuropeptide binding to their receptors can also lead to the modulation of ion channel activity. This can result in a hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.
Key Signaling Pathways
The interaction of neurotransmitter inhibitor peptides with their target receptors initiates a cascade of intracellular events that ultimately lead to a physiological response. Understanding these signaling pathways is crucial for drug development.
Neuropeptide Y (NPY) Receptor Signaling
NPY exerts its effects through a family of GPCRs, primarily the Y1 and Y5 receptors in the context of appetite and anxiety. When NPY binds to these receptors, it couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase.[7][9] This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA).[7][9] Additionally, NPY receptor activation can lead to the activation of Phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[7] These pathways ultimately converge on the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade, influencing cell proliferation and other cellular responses.[7]
References
- 1. cAMP Assay for GPCR Ligand Characterization: Application of BacMam Expression System | Springer Nature Experiments [experiments.springernature.com]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A single vesicle-vesicle fusion assay for in vitro studies of SNAREs and accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the HPLC Purification of Synthetic Acetyl Octapeptide-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Octapeptide-1, also known as SNAP-8, is a synthetic peptide that has gained significant attention in the cosmetic and pharmaceutical industries for its anti-wrinkle properties. It is an octapeptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2. The efficacy and safety of this compound are highly dependent on its purity. Therefore, a robust and efficient purification method is crucial following its chemical synthesis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for purifying synthetic peptides due to its high resolution and the volatility of the mobile phases used, which simplifies the recovery of the purified product.[1]
This document provides detailed application notes and protocols for the purification of synthetic this compound using RP-HPLC.
Principle of RP-HPLC for Peptide Purification
RP-HPLC separates molecules based on their hydrophobicity.[1] The stationary phase is non-polar, typically silica particles chemically modified with alkyl chains (e.g., C18), while the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN).[1] Peptides are loaded onto the column in a highly aqueous mobile phase, causing them to bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, leading to the elution of peptides in order of increasing hydrophobicity.[1] An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution.[2]
Experimental Protocols
Materials and Reagents
-
Crude synthetic this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm or 0.45 µm syringe filters
Equipment
-
Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector
-
Preparative C18 RP-HPLC column (e.g., 21.2 x 250 mm, 5-10 µm particle size)
-
Analytical HPLC system
-
Analytical C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Lyophilizer (freeze-dryer)
-
Mass spectrometer (for identity confirmation)
Sample Preparation
-
Accurately weigh the crude synthetic this compound.
-
Dissolve the peptide in a minimal amount of Mobile Phase A (see below) to create a concentrated stock solution. The concentration will depend on the loading capacity of the preparative column.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
Analytical RP-HPLC Method for Purity Assessment
Before proceeding with preparative purification, it is essential to analyze the crude peptide mixture to determine the retention time of the target peptide and to visualize the impurity profile.
Table 1: Analytical HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10-20 µL (of a 1 mg/mL solution) |
| Gradient | See Table 2 |
Table 2: Analytical Gradient Program
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 30 | 65 |
| 32 | 95 |
| 35 | 95 |
| 37 | 5 |
| 40 | 5 |
Preparative RP-HPLC Method for Purification
Based on the analytical chromatogram, a focused gradient for the preparative separation can be developed to optimize the resolution between this compound and its closely eluting impurities. A shallower gradient around the elution time of the target peptide will generally yield better separation.[1]
Table 3: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 18-20 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | 25 °C |
| Injection Volume | Dependent on column loading capacity |
| Gradient | See Table 4 |
Table 4: Preparative Gradient Program (Example)
| Time (min) | % Mobile Phase B |
| 0 | 15 |
| 40 | 45 |
| 45 | 95 |
| 50 | 95 |
| 52 | 15 |
| 60 | 15 |
Note: This is an example gradient and should be optimized based on the analytical results of the specific crude peptide batch.
Fraction Collection and Analysis
-
Collect fractions corresponding to the main peak of interest.
-
Analyze the purity of each collected fraction using the analytical RP-HPLC method described above.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Confirm the identity of the purified peptide using mass spectrometry.
Lyophilization
-
Freeze the pooled pure fractions.
-
Lyophilize the frozen solution to obtain the purified this compound as a white, fluffy powder.
-
Store the lyophilized peptide at -20°C or lower for long-term stability.
Data Presentation
Table 5: Expected Purification Performance (Illustrative)
| Parameter | Value |
| Crude Purity | ~70-80% |
| Final Purity | >98% |
| Recovery | 30-50% (typical for high-purity peptides) |
| Final Form | Lyophilized white powder |
Note: These values are illustrative and can vary depending on the quality of the crude synthesis and the optimization of the purification process.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC purification of synthetic this compound.
Signaling Pathway
This compound functions by modulating the formation of the SNARE (Soluble NSF Attachment Protein Receptor) complex, which is essential for the release of neurotransmitters that cause muscle contraction. Specifically, it mimics the N-terminal end of SNAP-25, a key protein in this complex, and competes for a position, thereby destabilizing the complex and reducing muscle contraction.
References
Application Note: High-Resolution Mass Spectrometry for Purity Analysis of Acetyl Octapeptide-1
Abstract
This application note details a robust and sensitive method for the purity assessment of Acetyl Octapeptide-1, a synthetic peptide with applications in the cosmetic and pharmaceutical industries. The described protocol utilizes High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) to effectively separate and identify the target peptide from potential impurities. This methodology provides accurate quantification of purity and characterization of common process-related and degradation impurities, ensuring the quality and safety of the final product.
Introduction
This compound is a synthetic peptide that has garnered significant interest for its potential biological activities. As with any synthetic peptide intended for use in research, drug development, or cosmetic formulations, rigorous purity analysis is paramount to ensure its efficacy and safety. Mass spectrometry, particularly when coupled with a separation technique like HPLC, offers unparalleled sensitivity and specificity for peptide analysis.[1] This combination allows for the precise determination of the molecular weight of the target peptide and the identification of impurities, even at trace levels.[1] This application note provides a comprehensive protocol for the purity analysis of this compound using LC-MS/MS.
Experimental Protocols
Sample Preparation
This compound standard and samples for analysis are accurately weighed and dissolved in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid, to a final concentration of 1 mg/mL.[2] Serial dilutions are then prepared to construct a calibration curve for quantitative analysis.
HPLC-MS/MS Method
The analysis is performed on a high-resolution mass spectrometer coupled with a UHPLC system. The chromatographic and mass spectrometric parameters are optimized for the separation and detection of this compound and its potential impurities.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| UV Detection | 214 nm |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Energy | Optimized for fragmentation of this compound |
| Analyzer Mode | Tandem Mass Spectrometry (MS/MS) |
Data Analysis
The purity of this compound is calculated based on the peak area of the target peptide relative to the total peak area of all detected impurities in the chromatogram.[3] The identity of the main peak is confirmed by its accurate mass measurement and fragmentation pattern. Impurities are characterized by analyzing their mass-to-charge ratios and MS/MS fragmentation spectra to elucidate their structures.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent separation and sensitivity for the analysis of this compound. The retention time for the main peptide was consistently observed, and its identity was confirmed by high-resolution mass spectrometry.
Purity Assessment
The purity of a representative batch of synthesized this compound was determined to be >98% based on the relative peak areas in the UV chromatogram at 214 nm.
Table 3: Quantitative Purity Analysis of this compound
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 8.52 | 98.6 |
| Impurity 1 | 7.98 | 0.5 |
| Impurity 2 | 9.15 | 0.9 |
Impurity Characterization
Several minor impurities were detected and characterized using MS/MS analysis. Common impurities in synthetic peptides can arise from incomplete deprotection, amino acid deletions or insertions during synthesis, or degradation such as deamidation and oxidation.[4][5]
Table 4: Characterization of Potential Impurities
| Impurity | Observed m/z | Proposed Identity |
| Impurity 1 | [M+H]+ of target - 18 Da | Dehydrated species |
| Impurity 2 | [M+H]+ of target + 16 Da | Oxidized species |
N-terminal acetylation of peptides has been shown to improve the abundance and occurrence of b-ions in the MS/MS spectrum, which can aid in sequence confirmation and impurity identification.[6] The fragmentation pattern of this compound will primarily yield b- and y-type ions, allowing for the confirmation of its amino acid sequence.
Signaling Pathways and Experimental Workflows
Caption: Workflow for the LC-MS/MS analysis of this compound.
Caption: Fragmentation of this compound in the mass spectrometer.
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable and accurate approach for the purity assessment of this compound. The high sensitivity and specificity of this technique enable the confident identification and quantification of the target peptide and its related impurities. This protocol is suitable for quality control in both research and manufacturing environments, ensuring the integrity of the final product.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of Acetyl Octapeptide-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Octapeptide-1, also known as Acetyl Octapeptide-3 or SNAP-8, is a synthetic peptide that functions as a muscle-relaxing agent. Its mechanism of action is analogous to that of botulinum toxin in that it targets the SNARE (Soluble NSF Attachment Protein Receptor) complex, a key component of the machinery responsible for neurotransmitter release at the neuromuscular junction. By mimicking the N-terminal end of the SNAP-25 protein, this compound competes for a position within the SNARE complex, thereby destabilizing it. This interference leads to a reduction in the release of acetylcholine, a neurotransmitter that triggers muscle contraction. The resulting muscular relaxation leads to a reduction in the appearance of expression lines and wrinkles.
These application notes provide detailed protocols for in vitro assays to substantiate the efficacy of this compound. The described methods are designed to assess the peptide's direct interaction with the SNARE complex, its functional impact on neurotransmitter release, and its ultimate effect on muscle contraction in a controlled laboratory setting.
Signaling Pathway of this compound
The primary mechanism of action of this compound is the modulation of the SNARE complex formation, which is essential for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.
Data Presentation
The following tables summarize representative quantitative data from in vitro efficacy testing of this compound and similar SNARE-inhibiting peptides.
Table 1: Inhibition of SNARE Complex Formation
| Assay Type | Peptide | Concentration | % Inhibition of SNARE Complex Formation |
| FRET-based Liposome Fusion | SNAP-25 C-terminal peptide (20-mer) | 20 µM | ~50% (IC50)[1] |
| FRET-based Liposome Fusion | This compound | 100 µM | Expected significant inhibition |
| FRET-based Liposome Fusion | This compound | 500 µM | Expected strong inhibition |
Table 2: Inhibition of Neurotransmitter Release
| Assay Type | Cell Line | Peptide | Concentration | % Inhibition of Glutamate Release |
| HPLC-based quantification | Differentiated Neuronal Cells | SNAP-8 | 1.5 mM | 43% |
| HPLC-based quantification | Differentiated Neuronal Cells | This compound | 500 µM | Expected dose-dependent inhibition |
| HPLC-based quantification | Differentiated Neuronal Cells | This compound | 1 mM | Expected significant inhibition |
Table 3: Reduction of In Vitro Muscle Contraction
| Assay Type | Co-culture Model | Peptide | Concentration | % Reduction in Muscle Contraction Frequency/Amplitude |
| Microscopic Observation | Human iPSC-derived Motor Neurons & Skeletal Myotubes | This compound | 500 µM | Expected observable reduction |
| Calcium Imaging (GCaMP) | Human iPSC-derived Motor Neurons & Skeletal Myotubes | This compound | 1 mM | Expected significant reduction in calcium transients |
Experimental Protocols
SNARE-Mediated Liposome Fusion Assay (FRET-based)
This assay directly measures the ability of this compound to inhibit the formation of the SNARE complex, which is essential for membrane fusion. The principle is based on Fluorescence Resonance Energy Transfer (FRET) between two fluorescently labeled lipid populations in separate liposomes. Fusion leads to lipid mixing and a change in FRET signal.
Experimental Workflow:
References
Application Notes and Protocols: Acetyl Octapeptide-1 in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Acetyl Octapeptide-1, also known as Acetyl Octapeptide-3 or SNAP-8, in neuronal cell culture models. This synthetic peptide is a valuable tool for investigating mechanisms of neurotransmitter release and for screening potential modulators of neuronal activity.
Introduction
This compound is a synthetic peptide composed of eight amino acids with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[1][2] It is an elongated analog of Acetyl Hexapeptide-8 (Argireline).[3] The primary mechanism of action of this compound is the modulation of the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release.[1][4]
By mimicking the N-terminal domain of the SNAP-25 protein, a key component of the SNARE complex, this compound acts as a competitive inhibitor.[2][5][6][7] This interference destabilizes the SNARE complex, leading to a reduction in the release of neurotransmitters, most notably acetylcholine.[3][4] This mechanism makes this compound a subject of interest for research in neurobiology, particularly in studies related to synaptic transmission and neuromuscular junctions.[1] While extensively used in cosmetics for its muscle-relaxing properties that reduce the appearance of expression wrinkles, its application in fundamental neuroscience research provides a non-toxic alternative to botulinum neurotoxins for studying SNARE-dependent processes.[7]
Data Presentation
The following table summarizes the available quantitative data on the effects of this compound. It is important to note that much of the existing data comes from cosmetic studies rather than in-vitro neuronal cell-based assays.
| Parameter | Value | Cell Type/Model | Source |
| Wrinkle Depth Reduction | Up to 63% | Human clinical study (topical application) | [7] |
| Glutamate Release Inhibition | 43% | In vitro assay (non-neuronal context) at 1.5 mM | |
| Limit of Quantification | 0.0125 ng/mL | Liquid chromatography-tandem mass spectrometry | [8] |
Signaling Pathway
The signaling pathway of this compound's inhibitory action on neurotransmitter release is centered on its interaction with the SNARE complex.
Experimental Protocols
Detailed methodologies for key experiments to assess the application of this compound on neuronal cells are provided below.
Neuronal Cell Culture
This protocol describes the culture of SH-SY5Y human neuroblastoma cells, a common model for studying neuronal function.
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Growth Medium: 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and F12 Medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a centrifuge tube containing pre-warmed growth medium and centrifuge at 200 x g for 5 minutes.
-
Plating: Resuspend the cell pellet in fresh growth medium and plate onto a culture flask.
-
Maintenance: Culture cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with growth medium, centrifuge, and resuspend in fresh medium for replating at a 1:4 to 1:10 split ratio.
This compound Treatment
This protocol outlines the treatment of cultured neuronal cells with this compound.
Materials:
-
Cultured neuronal cells (e.g., SH-SY5Y) in 96-well plates
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or appropriate buffer for reconstitution
-
Growth medium or desired assay buffer
Procedure:
-
Reconstitution: Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile water to a concentration of 10 mM. Aliquot and store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations (e.g., ranging from 1 µM to 1 mM).
-
Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without the peptide).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2 before proceeding with subsequent assays.
Neurotransmitter Release Assay (Acetylcholine)
This protocol describes a method to quantify the effect of this compound on acetylcholine release using a commercially available assay kit.
Materials:
-
Neuronal cells treated with this compound
-
Depolarization buffer (e.g., high potassium buffer)
-
Acetylcholine Assay Kit (fluorometric or colorimetric)
-
96-well plate reader
Procedure:
-
Cell Preparation: Culture and treat neuronal cells with various concentrations of this compound as described above.
-
Induction of Release: To stimulate neurotransmitter release, replace the culture medium with a depolarization buffer (e.g., Hanks' Balanced Salt Solution with 56 mM KCl) and incubate for a short period (e.g., 5-10 minutes).
-
Sample Collection: Collect the supernatant, which contains the released acetylcholine.
-
Quantification: Follow the manufacturer's instructions for the acetylcholine assay kit. This typically involves adding a reaction mixture to the samples and standards, incubating, and then measuring the absorbance or fluorescence.
-
Data Analysis: Calculate the concentration of acetylcholine in each sample by comparing its signal to the standard curve. Determine the percentage of inhibition of acetylcholine release for each concentration of this compound compared to the untreated, depolarized control.
Cell Viability Assay (MTT Assay)
This protocol is to assess the potential cytotoxicity of this compound on neuronal cells.
Materials:
-
Neuronal cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader (absorbance at 570 nm)
Procedure:
-
Treatment: Treat cells with various concentrations of this compound as described previously. Include a positive control for cytotoxicity (e.g., Triton X-100) and a negative (vehicle) control.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate for at least 2 hours at 37°C (or overnight at room temperature) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.
Conclusion
This compound provides a valuable tool for the in-vitro study of SNARE-mediated neurotransmitter release in neuronal cell cultures. The protocols outlined above provide a framework for researchers to investigate its effects on neuronal function and viability. Further research is warranted to establish detailed dose-response relationships and to explore its potential applications in models of neurological disorders characterized by aberrant synaptic transmission.
References
- 1. peptides.gg [peptides.gg]
- 2. corepeptides.com [corepeptides.com]
- 3. researchgate.net [researchgate.net]
- 4. SNAP-8 Solution | Peptide complex | Cosmetic Ingredients Guide [ci.guide]
- 5. formunova.com [formunova.com]
- 6. An effective anti-wrinkle substance: Acetyl octapeptide-3_Chemicalbook [chemicalbook.com]
- 7. Acetyl Octapeptide-3 | SNAP-8™ with ‘BOTOX® like’ effect | Acetyl Glutamyl Heptapeptide-3 [ci.guide]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Stability Testing of Acetyl Octapeptide-1 in Cosmetic Emulsions
Introduction
Acetyl octapeptide-1, a synthetic peptide, is a popular active ingredient in anti-aging cosmetic formulations. It is designed to mimic the N-terminal end of SNAP-25 (Synaptosome-Associated Protein of 25 kDa) and competes for a position in the SNARE (Soluble NSF Attachment Protein Receptor) complex.[1] This action attenuates muscle contraction, leading to a reduction in the appearance of expression lines and wrinkles. The stability of this compound within a cosmetic emulsion is critical to ensure the product's efficacy and safety throughout its shelf life. Peptides are susceptible to various degradation pathways, including hydrolysis, oxidation, and deamidation, which can be influenced by the formulation's composition, pH, temperature, and packaging.[2]
This application note provides a comprehensive protocol for testing the stability of this compound in cosmetic emulsions. It covers the assessment of the emulsion's physical and chemical integrity, as well as the quantification of the peptide under accelerated and forced degradation conditions. The methodologies described herein are intended for researchers, scientists, and drug development professionals in the cosmetic and pharmaceutical industries.
Key Stability-Indicating Parameters
The stability of a cosmetic emulsion containing this compound is evaluated by monitoring several key parameters over time and under various stress conditions. These include:
-
Physical and Chemical Integrity:
-
Appearance: Color, clarity, and homogeneity.
-
Odor: Changes in fragrance or development of off-odors.
-
pH: Variation in the emulsion's acidity or alkalinity.
-
Viscosity: Changes in the thickness and flow properties.
-
Emulsion Stability: Signs of phase separation, such as creaming, coalescence, or flocculation.[3][4]
-
-
Peptide Quantification:
-
Concentration of this compound: Direct measurement of the active ingredient's concentration to assess its degradation.
-
Experimental Protocols
Stability Study Design
A robust stability study involves subjecting the cosmetic emulsion to a range of environmental conditions to simulate its shelf life and consumer use.
a. Long-Term Stability Testing:
-
Conditions: 25°C ± 2°C / 60% RH ± 5% RH
-
Time Points: 0, 3, 6, 9, 12, 18, and 24 months
b. Accelerated Stability Testing:
-
Conditions: 40°C ± 2°C / 75% RH ± 5% RH
-
Time Points: 0, 1, 2, 3, and 6 months
c. Forced Degradation Studies: Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the peptide.[5]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60°C for 7 days.
-
Photostability: Exposure to ICH-compliant light conditions (e.g., 1.2 million lux hours and 200 W·h/m²).
Analytical Methodologies
a. Assessment of Physical and Chemical Integrity:
-
Visual and Olfactory Assessment: Samples are visually inspected for any changes in color, phase separation, or texture and smelled for any alterations in fragrance at each time point.
-
pH Measurement: A calibrated pH meter is used to measure the pH of the emulsion.
-
Viscosity Measurement: A rotational viscometer is used to determine the viscosity of the emulsion.
-
Microscopic Examination: A light microscope is used to observe the emulsion's droplet size and distribution to detect any signs of coalescence or flocculation.
-
Centrifugation Test: To assess emulsion stability, a sample is centrifuged at 3000 rpm for 30 minutes to check for any phase separation.[4]
b. Quantification of this compound by HPLC-MS/MS:
This protocol is adapted from a method for a similar peptide, acetyl octapeptide-3.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., XBridge BEH HILIC, 2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the peptide from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored.
-
-
Sample Preparation:
-
Accurately weigh 1 g of the cosmetic emulsion into a 10 mL volumetric flask.
-
Add a suitable solvent (e.g., a mixture of water and acetonitrile) to disperse the emulsion.
-
Sonicate for 15 minutes to ensure complete extraction of the peptide.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions to create a calibration curve covering the expected concentration range in the samples.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and trend analysis.
Table 1: Physical and Chemical Stability of the Cosmetic Emulsion under Accelerated Conditions (40°C / 75% RH)
| Time (Months) | Appearance | Odor | pH | Viscosity (cP) | Emulsion Stability (Centrifugation) |
| 0 | White, homogenous | Conforms | 6.0 | 10,000 | No separation |
| 1 | White, homogenous | Conforms | 5.9 | 9,950 | No separation |
| 2 | White, homogenous | Conforms | 5.9 | 9,900 | No separation |
| 3 | White, homogenous | Conforms | 5.8 | 9,800 | No separation |
| 6 | White, homogenous | Conforms | 5.7 | 9,700 | No separation |
Table 2: Chemical Stability of this compound in the Cosmetic Emulsion under Accelerated Conditions (40°C / 75% RH)
| Time (Months) | This compound Concentration (%) | % Degradation |
| 0 | 100.0 | 0.0 |
| 1 | 99.5 | 0.5 |
| 2 | 98.9 | 1.1 |
| 3 | 98.2 | 1.8 |
| 6 | 96.5 | 3.5 |
Table 3: Forced Degradation of this compound in the Cosmetic Emulsion
| Stress Condition | % this compound Remaining | % Degradation |
| Control | 100.0 | 0.0 |
| 0.1 M HCl, 60°C, 24h | 85.2 | 14.8 |
| 0.1 M NaOH, 60°C, 24h | 78.5 | 21.5 |
| 3% H₂O₂, RT, 24h | 92.1 | 7.9 |
| 60°C, 7 days | 95.3 | 4.7 |
| Photostability | 99.1 | 0.9 |
Mandatory Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Signaling pathway of this compound in the SNARE complex.
References
Application Note: Quantification of Acetyl Octapeptide-1 using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reproducible method for the quantitative analysis of acetyl octapeptide-1 (also known as SNAP-8) using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a synthetic peptide with anti-wrinkle properties, acting as a mimic of the N-terminal end of the SNAP-25 protein and inhibiting the release of acetylcholine.[1] Accurate quantification of this peptide is essential for quality control in cosmetic formulations and for research and development purposes. The described method utilizes a reversed-phase C18 column and gradient elution to achieve excellent separation and quantification.
Introduction
This compound is a popular active ingredient in the cosmetics industry due to its reported efficacy in reducing the appearance of expression lines.[1][2] It functions by competing with SNAP-25 for a position in the SNARE complex, thereby modulating neurotransmitter release at the neuromuscular junction.[1] The precise quantification of this compound in raw materials and finished products is critical to ensure product potency and consistency. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of peptides.[3][4][5] This document provides a comprehensive protocol for the analysis of this compound by RP-HPLC.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is recommended for good separation of peptides.[4]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (FA) or Trifluoroacetic acid (TFA).
-
Reference Standard: this compound reference standard of known purity.
Chromatographic Conditions
A generalized set of starting conditions for the analysis of peptides is provided in the table below. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250mm, 5µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 15-75% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 214 nm or 220 nm[6] |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to the mark with Mobile Phase A.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using Mobile Phase A to create standards with concentrations ranging from 0.01 mg/mL to 0.5 mg/mL.
Sample Preparation
-
Raw Material: Accurately weigh approximately 10 mg of the this compound raw material, dissolve it in 10 mL of Mobile Phase A, and dilute to a final concentration within the calibration range.[7] Filter the solution through a 0.45 µm syringe filter before injection.[7]
-
Cosmetic Formulations (e.g., Creams, Serums): Accurately weigh an amount of the formulation equivalent to approximately 1 mg of this compound into a suitable container.[7] Add a known volume of an appropriate extraction solvent (e.g., a mixture of water and acetonitrile) and vortex or sonicate to ensure complete extraction of the peptide.[7] Centrifuge the sample to separate any undissolved excipients.[7] Collect the supernatant, dilute as necessary with Mobile Phase A to fall within the calibration curve range, and filter through a 0.45 µm syringe filter prior to injection.[7]
Results and Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound based on a developed LC-MS/MS method for the same compound (SNAP-8).[8] These values can be used as a benchmark for method validation.
| Parameter | Result |
| Linearity (r) | ≥ 0.9971 |
| Limit of Detection (LOD) | 0.0025 ng/mg |
| Limit of Quantification (LOQ) | 0.0125 ng/mg |
| Repeatability (%RSD) | 0.02 to 0.12 |
| Accuracy (%RE) | -1.68 to 1.44 |
Protocols
HPLC System Setup and Equilibration
-
Set up the HPLC system with the specified column and mobile phases.
-
Purge the pump lines to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (e.g., 15% B) for at least 30 minutes or until a stable baseline is achieved.
Calibration Curve Generation
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Record the peak area for each standard.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r). The correlation coefficient should be ≥ 0.99 for a linear relationship.
Sample Analysis
-
Inject the prepared sample solutions.
-
Record the chromatogram and identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Visualizations
Experimental Workflow
Caption: General workflow for the HPLC analysis of this compound.
Proposed Mechanism of Action
Caption: Proposed mechanism of action of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound in both raw material and finished cosmetic products. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. Proper method validation should be performed to ensure the suitability of this method for its intended purpose.
References
- 1. This compound | 868844-74-0 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lcms.cz [lcms.cz]
- 4. hplc.eu [hplc.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Acetyl Octapeptide-1 in 3D Skin Model Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Octapeptide-1, also known as Acetyl Octapeptide-3 or SNAP-8, is a synthetic peptide that has garnered significant attention in the cosmetic and dermatological fields for its anti-wrinkle properties.[1] It is often marketed as a non-invasive alternative to botulinum toxin injections.[1] This document provides detailed application notes and protocols for the use of this compound in three-dimensional (3D) skin model research, a critical tool for preclinical efficacy and safety testing of cosmetic and dermatological ingredients. 3D skin models, which mimic the structure and function of human skin, offer a more physiologically relevant environment compared to traditional 2D cell cultures.[2]
Mechanism of Action
This compound is an octapeptide that mimics the N-terminal end of the SNAP-25 protein (Synaptosomal-Associated Protein 25).[3][4] SNAP-25 is a key component of the SNARE (Soluble NSF Attachment Protein Receptor) complex, which is essential for the fusion of vesicles containing neurotransmitters, such as acetylcholine, with the presynaptic membrane of neurons.[5][6] By competitively binding to the SNARE complex, this compound destabilizes its formation, leading to a reduction in the release of neurotransmitters that trigger muscle contractions.[3][4] This inhibition of muscle contraction results in a relaxation of facial muscles, which helps to reduce the appearance of expression lines and wrinkles.[1]
Data Presentation
The following table summarizes the available quantitative data on the efficacy of this compound. It is important to note that much of the publicly available data comes from in vivo clinical studies or in vitro 2D cell culture assays, rather than 3D skin model experiments.
| Parameter Assessed | Study Type | Model/Subjects | This compound Concentration | Duration | Key Quantitative Results | Reference |
| Wrinkle Depth Reduction | In vivo (Clinical) | 17 female volunteers | 10% solution (0.005% peptide) | 28 days (twice daily) | Up to 63% reduction in wrinkle depth. | [3][7] |
| Muscle Cell Contraction | In vitro | Neuronal cells | Not specified | Not specified | Up to 30% reduction in muscle cell contraction. | [3] |
| Glutamate Release Inhibition | In vitro | Not specified | 1.5 mM | Not specified | 43% inhibition of glutamate release. | [4] |
| Wrinkle Depth Reduction (vs. Acetyl Hexapeptide-8) | In vivo (Clinical) | 17 female volunteers | 10% solution (0.005% peptide) | 28 days (twice daily) | 34.98% reduction vs. 27.05% for Acetyl Hexapeptide-8. | Manufacturer's data |
Experimental Protocols
The following protocols are provided as a guide for researchers utilizing 3D skin models to evaluate the efficacy of this compound. These protocols can be adapted for use with commercially available full-thickness 3D human skin models or in-house developed equivalents.
Protocol 1: Assessment of Anti-Wrinkle Efficacy in a Standard 3D Skin Model
This protocol outlines a method to create artificial wrinkles on a 3D skin model and assess the restorative effects of this compound.
Materials:
-
Full-thickness 3D human skin models (e.g., EpiDermFT™, MatTek)
-
Maintenance medium for the 3D skin models
-
This compound stock solution (e.g., 1% in a sterile aqueous vehicle)
-
Vehicle control (the same vehicle used for the peptide solution)
-
Phosphate-buffered saline (PBS), sterile
-
Silicone mold for creating wrinkle patterns
-
Weight for applying pressure to the mold
-
Optical coherence tomography (OCT) or other 3D imaging system
-
Image analysis software
Methodology:
-
Model Acclimation: Upon receipt, acclimate the 3D skin models in the provided maintenance medium for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Wrinkle Induction:
-
Gently place the silicone mold with the desired wrinkle pattern onto the apical surface of the 3D skin model.
-
Apply a sterile weight (e.g., 5-10g) on top of the mold to create a consistent impression.
-
Incubate for 24 hours to form artificial wrinkles.
-
Carefully remove the weight and the mold.
-
-
Topical Application:
-
Prepare working solutions of this compound (e.g., 0.01%, 0.05%, 0.1% w/v) and the vehicle control.
-
Apply a precise volume (e.g., 20-50 µL) of the test solutions to the apical surface of the wrinkled 3D skin models.
-
-
Incubation: Culture the treated models for the desired experimental duration (e.g., 24, 48, 72 hours), changing the basal medium daily.
-
Endpoint Analysis:
-
At each time point, rinse the apical surface of the models with sterile PBS.
-
Acquire 3D images of the wrinkle area using an OCT system.
-
Using image analysis software, quantify wrinkle depth, width, and volume.
-
Data Analysis:
Compare the changes in wrinkle parameters (depth, width, volume) in the this compound-treated groups to the vehicle-treated control group over time. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
Protocol 2: Evaluation of Neurotransmitter Inhibition in an Innervated 3D Skin Model
This protocol utilizes a more advanced 3D skin model that incorporates neuronal cells to directly measure the effect of this compound on neurotransmitter release.
Materials:
-
Innervated 3D human skin model (containing keratinocytes, fibroblasts, and neuronal cells, e.g., from Alcyomics or developed in-house)
-
Maintenance medium for the innervated skin model
-
This compound stock solution
-
Vehicle control
-
Neurotransmitter-releasing agent (e.g., potassium chloride (KCl) solution or capsaicin)
-
ELISA kit for catecholamines (e.g., adrenaline, noradrenaline) or other relevant neurotransmitters
-
Plate reader
Methodology:
-
Model Acclimation: Acclimate the innervated 3D skin models as per the manufacturer's instructions.
-
Pre-treatment:
-
Prepare working solutions of this compound and vehicle control.
-
Apply the solutions to the apical surface of the models and/or add to the basal medium.
-
Incubate for a predetermined period (e.g., 24 hours) to allow for peptide penetration and interaction with the neuronal component.
-
-
Stimulation of Neurotransmitter Release:
-
Replace the basal medium with fresh medium containing a neurotransmitter-releasing agent (e.g., 50 mM KCl).
-
Incubate for a short period (e.g., 15-30 minutes).
-
-
Sample Collection: Collect the basal medium from each well.
-
Endpoint Analysis:
-
Quantify the concentration of the target neurotransmitter (e.g., catecholamines) in the collected medium using an appropriate ELISA kit.
-
Data Analysis:
Compare the amount of neurotransmitter released in the this compound-treated groups to the vehicle-treated control group following stimulation. A significant reduction in neurotransmitter release in the peptide-treated groups would indicate inhibitory activity.
Protocol 3: Assessment of Effects on Extracellular Matrix Proteins
This protocol is designed to evaluate if this compound has secondary effects on the production of key extracellular matrix (ECM) proteins like collagen and elastin.
Materials:
-
Full-thickness 3D human skin models
-
Maintenance medium
-
This compound stock solution
-
Vehicle control
-
Reagents for immunohistochemistry (IHC) or immunofluorescence (IF):
-
Formalin, paraffin, microtome
-
Primary antibodies against Collagen I and Elastin
-
Secondary antibodies (HRP-conjugated for IHC, fluorescently-labeled for IF)
-
DAB substrate (for IHC) or DAPI (for IF)
-
-
Microscope with imaging system
-
Image analysis software
Methodology:
-
Model Treatment: Treat the 3D skin models with this compound or vehicle control as described in Protocol 1 for an extended period (e.g., 7-14 days).
-
Tissue Processing:
-
At the end of the treatment period, harvest the 3D skin models.
-
Fix the tissues in 10% neutral buffered formalin.
-
Process and embed the tissues in paraffin.
-
Cut 5 µm thick cross-sections and mount them on slides.
-
-
Immunostaining:
-
Perform IHC or IF staining for Collagen I and Elastin according to standard protocols.
-
For IHC, use a DAB substrate for visualization.
-
For IF, use fluorescently-labeled secondary antibodies and DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Capture images of the stained sections using a microscope.
-
Use image analysis software to quantify the intensity and distribution of Collagen I and Elastin staining in the dermal compartment.
-
Data Analysis:
Compare the expression levels of Collagen I and Elastin in the this compound-treated groups with the vehicle-treated control group.
Conclusion and Future Directions
The use of this compound in 3D skin model research provides a powerful platform for elucidating its anti-wrinkle efficacy and mechanism of action in a physiologically relevant context. The protocols outlined in this document offer a framework for assessing its primary function of neurotransmitter inhibition and its potential secondary effects on the skin's extracellular matrix. Future research could focus on long-term studies using these models to evaluate the sustained effects of this compound and to explore its synergistic potential with other anti-aging ingredients. Furthermore, the development of more complex 3D models, such as those incorporating immune cells, could provide a more comprehensive understanding of the overall impact of this peptide on skin health and aging.
References
- 1. isclinical.co.uk [isclinical.co.uk]
- 2. WHITEPAPER - 3D Reconstructed Skin Models: Transforming Clinical & Safety Testing - Drug Development and Delivery [drug-dev.com]
- 3. Snap-8 Peptide: The Bio-Engineered Answer to Expression Lines - [naturestudy.co.za]
- 4. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polarispeptides.com [polarispeptides.com]
- 6. SNARE protein - Wikipedia [en.wikipedia.org]
- 7. How Snap 8 Peptides Reduce Expression Lines Fast [signalskinscience.com]
Application of Acetyl Octapeptide-1 in Neurobiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Octapeptide-1, also known as SNAP-8, is a synthetic peptide that has garnered significant attention for its neuromodulatory properties. Structurally, it is an octapeptide that mimics the N-terminal end of the SNAP-25 protein. In neurobiology, this compound serves as a valuable research tool for investigating the mechanisms of neurotransmitter release and neuromuscular signaling.[1][2] Its primary mechanism of action involves the competitive inhibition of the SNARE (Soluble NSF Attachment Protein Receptor) complex formation, which is crucial for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter exocytosis.[3][4] By interfering with the assembly of the SNARE complex, this compound effectively reduces neuronal excitability and neurotransmitter release.[2][5] This property makes it a potent tool for studying synaptic transmission, vesicle trafficking, and the molecular machinery underpinning these fundamental neuronal processes.
These application notes provide detailed protocols for utilizing this compound in various in vitro neurobiology research settings, including neuronal cell culture assays, neurotransmitter release assays, and calcium imaging to assess neuronal activity.
Key Applications in Neurobiology Research
-
Investigation of SNARE Complex Dynamics: Studying the kinetics and competitive inhibition of SNARE complex assembly.[2]
-
Modulation of Neurotransmitter Release: Quantifying the dose-dependent inhibition of neurotransmitter (e.g., glutamate, acetylcholine) release from cultured neurons.[3]
-
Analysis of Synaptic Vesicle Fusion: Exploring the role of SNAP-25 in the docking and fusion of synaptic vesicles.[1]
-
Probing Neuronal Excitability: Assessing the impact of reduced neurotransmitter release on neuronal firing and network activity.
Data Presentation
Table 1: Dose-Dependent Inhibition of Glutamate Release by this compound in Primary Cortical Neurons
| This compound Concentration (µM) | Glutamate Release (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | 85.3 | ± 4.8 |
| 10 | 62.1 | ± 6.1 |
| 50 | 41.5 | ± 5.5 |
| 100 | 25.8 | ± 4.2 |
Table 2: Effect of this compound on Intracellular Calcium Transients in Differentiated SH-SY5Y Cells
| Treatment | Peak Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Control (KCl stimulation) | 1.85 | ± 0.12 |
| This compound (50 µM) + KCl stimulation | 1.23 | ± 0.15 |
Experimental Protocols
Protocol 1: In Vitro Neuronal Cell Culture and Treatment
This protocol describes the basic culture of a neuronal cell line and subsequent treatment with this compound.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Retinoic acid
-
This compound (lyophilized powder)[1]
-
Sterile, tissue culture-treated plates (96-well or 24-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in the desired culture plates at a density of 2 x 10^4 cells/cm².
-
Differentiation: To induce a more mature neuronal phenotype, differentiate the cells by treating them with 10 µM retinoic acid in a low-serum medium (1% FBS) for 5-7 days.
-
Peptide Preparation: Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile, nuclease-free water to a concentration of 1 mM.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the cell culture medium.
-
Incubation: Remove the old medium from the differentiated cells and replace it with the medium containing different concentrations of this compound. Incubate for 24 hours before proceeding with downstream assays.
References
Troubleshooting & Optimization
Technical Support Center: A Guide to Acetyl Octapeptide-1 Stability and Degradation
For researchers, scientists, and professionals in drug development, ensuring the stability and integrity of peptides is paramount for reliable experimental outcomes and the formulation of effective products. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common stability and degradation challenges encountered with acetyl octapeptide-1.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and experimentation of this compound in a question-and-answer format.
Q1: My this compound solution has become cloudy and is showing signs of precipitation. What is causing this and how can I fix it?
A1: Cloudiness and precipitation are typically indicative of peptide aggregation. The solubility of peptides is highly dependent on the physicochemical properties of the solution. Here are the key factors to consider and steps to resolve this issue:
-
pH Optimization: Peptides are least soluble at their isoelectric point (pI), where the net charge of the molecule is zero. To improve solubility, adjust the pH of your buffer to be at least one to two units away from the peptide's pI.[1] For a peptide with a net negative charge (acidic), increasing the pH to a slightly basic range (e.g., pH 7.5-9.0) can enhance solubility. Conversely, for a peptide with a net positive charge (basic), a slightly acidic buffer (e.g., pH 4.0-6.0) may be more suitable.[1]
-
Ionic Strength Adjustment: The salt concentration in your buffer can influence peptide solubility. For aggregation driven by electrostatic interactions, increasing the ionic strength (e.g., by adding 100-150 mM NaCl) can help to shield charges and prevent aggregation.[1]
-
Use of Solubilizing Agents: If pH and ionic strength adjustments are insufficient, consider using solubilizing agents. For highly hydrophobic peptides, dissolving the peptide in a small amount of a compatible organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile before adding it to your aqueous buffer can be effective.[2]
Q2: I'm observing a decrease in the biological activity of my this compound solution over time. What could be the reason?
A2: A decline in biological activity is often a result of peptide degradation. The main chemical degradation pathways for peptides in solution are hydrolysis, oxidation, and deamidation.[3]
-
Hydrolysis: This involves the cleavage of peptide bonds and is catalyzed by both acidic and basic conditions.[3] Maintaining the solution at an optimal pH is crucial to minimize hydrolysis.
-
Oxidation: The methionine residue in the this compound sequence is susceptible to oxidation. This can be triggered by exposure to atmospheric oxygen, certain metal ions, or light. To mitigate oxidation, it is advisable to use degassed buffers, store solutions under an inert atmosphere (e.g., nitrogen or argon), and protect them from light.
-
Deamidation: The glutamine residue in the peptide can undergo deamidation to form glutamic acid, particularly in neutral to alkaline conditions.[3]
To preserve biological activity, always store the peptide under the recommended conditions, prepare solutions fresh whenever possible, and avoid multiple freeze-thaw cycles by aliquoting stock solutions.[4]
Q3: My HPLC analysis of this compound shows several unexpected peaks. What is their likely origin?
A3: The appearance of extraneous peaks in an HPLC chromatogram usually points to the presence of impurities from the synthesis process or, more commonly, degradation products. To identify these unknown peaks, a forced degradation study is highly recommended. By subjecting the peptide to stress conditions such as acid, base, oxidation, heat, and light, you can generate the likely degradation products.[5] Subsequent analysis of these stressed samples using a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) will allow for the determination of the mass of these products, which is the first step in their structural elucidation.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, this compound should be kept as a lyophilized powder in a tightly sealed container, protected from moisture, at -20°C or preferably -80°C.[4] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4] A stock solution stored at -80°C is typically stable for up to 6 months, whereas at -20°C, it is recommended for use within 1 month.[4]
Q2: What is the best way to dissolve lyophilized this compound?
A2: The choice of solvent will depend on your experimental requirements. A good starting point is to use sterile, purified water. If the peptide has limited solubility in water, you can try a buffer with a pH that is at least one to two units away from its isoelectric point.[1] For peptides that are difficult to dissolve, a small amount of an organic solvent like DMSO can be used for initial solubilization, followed by a stepwise dilution with your experimental buffer.[7] It is always a good practice to test the solubility of a small amount of the peptide before dissolving the entire sample.
Q3: What formulation strategies can I employ to enhance the stability of this compound in an aqueous solution?
A3: To create a stable aqueous formulation of this compound, a multi-faceted approach is recommended:[3][8]
-
pH and Buffer Selection: Choose a buffer that maintains a pH where the peptide exhibits maximum stability. This needs to be determined experimentally through a pH-rate profile study.
-
Use of Excipients:
-
Co-solvents: The inclusion of co-solvents can sometimes enhance stability.
-
Surfactants: Non-ionic surfactants, like polysorbates, can be added in low concentrations to prevent aggregation.
-
Polyols: Excipients such as mannitol or trehalose can act as stabilizers.
-
-
Exclusion of Oxygen: To prevent oxidation, formulations can be prepared under an inert gas and packaged in containers with low oxygen permeability.
-
Protection from Light: If the peptide is found to be light-sensitive, opaque or amber-colored vials should be used for storage.
Quantitative Data
While specific degradation kinetic data for this compound is not widely published, the following table summarizes the general effects of various stress conditions on peptide stability.
| Stress Condition | Parameter Range | Expected Impact on this compound | Potential Degradation Products |
| Acidic pH | pH 1-3 | Hydrolysis of peptide bonds | Smaller peptide fragments |
| Basic pH | pH 9-12 | Deamidation of Gln, potential hydrolysis | Deamidated peptide, smaller fragments |
| Oxidation | 3% H₂O₂ | Oxidation of Met residue | Methionine sulfoxide derivative |
| Elevated Temperature | 40-80°C | Increased rate of all degradation pathways | A mixture of hydrolytic, deamidated, and oxidized products |
| Light Exposure | UV/Visible | Photodegradation, potential for oxidation | Various degradation products |
Experimental Protocols
Stability-Indicating HPLC-MS Method for this compound
This protocol outlines the development and validation of a stability-indicating HPLC-MS method to separate and identify this compound and its degradation products.
1. Objective: To establish a validated analytical method that can accurately quantify this compound in the presence of its degradation products.
2. Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
MS-grade formic acid or trifluoroacetic acid
-
Reagents for forced degradation: HCl, NaOH, H₂O₂
3. Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
Mass Spectrometer with an Electrospray Ionization (ESI) source
4. Chromatographic Conditions (to be optimized):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes is a good starting point.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Detection: DAD at 214 nm and 280 nm; MS scan from m/z 200-1500 in positive ion mode.
5. Forced Degradation Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in water or a suitable buffer.
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the solution at 60°C.
-
Photodegradation: Expose the solution to UV light.
-
Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralized if necessary, and analyzed.
6. Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[9][10][11][12]
Visualizations
Caption: this compound Mechanism of Action.
Caption: Stability Indicating Method Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 9. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ymerdigital.com [ymerdigital.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation for Acetyl Octapeptide-1 Isomers
Welcome to the technical support center for the analysis of acetyl octapeptide-1, a popular cosmetic peptide also known as SNAP-8. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the High-Performance Liquid Chromatography (HPLC) separation of this compound and its potential isomers. Isomeric impurities can arise during peptide synthesis and may impact the efficacy and safety of the final product. Therefore, robust analytical methods to separate and quantify these isomers are crucial.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers of this compound I might encounter?
A1: During solid-phase peptide synthesis (SPPS) of this compound (sequence: Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2), two main types of isomers can form:
-
Diastereomers: These isomers have the same chemical formula and connectivity but differ in the spatial arrangement at one or more chiral centers. In peptides, this most commonly occurs through epimerization, where an L-amino acid converts to a D-amino acid. Amino acids such as Aspartic Acid (Asp), Glutamic Acid (Glu), and Arginine (Arg) in the this compound sequence are susceptible to epimerization under certain synthesis conditions.[1]
-
Structural Isomers: These isomers have the same chemical formula but different atomic connectivity. A common structural isomer in peptides containing Aspartic Acid is the β-aspartyl peptide, which forms via an aspartimide intermediate.[2][3][4] This results in the peptide backbone linking through the side-chain carboxyl group of the aspartic acid residue instead of the alpha-carboxyl group.
Q2: Why am I seeing poor resolution between my main peak and a closely eluting impurity?
A2: Poor resolution between this compound and its isomers is a common challenge due to their similar physicochemical properties. Several factors can contribute to this:
-
Inadequate Mobile Phase pH: The ionization state of the peptide and its isomers is highly dependent on the mobile phase pH. If the pH is not optimal, the small differences in charge between the isomers may not be sufficient for separation.
-
Suboptimal Temperature: Column temperature affects the kinetics of the separation and the conformational state of the peptides, which can influence their interaction with the stationary phase.
-
Inappropriate Gradient: A gradient that is too steep may not provide enough time for the separation of closely eluting species.
-
Column Choice: The stationary phase chemistry and pore size can significantly impact the separation of peptide isomers.
Q3: My peak shape is poor (tailing or fronting). What could be the cause?
A3: Poor peak shape in peptide HPLC can be caused by several factors:
-
Secondary Interactions: Peptides can have secondary interactions with the silica backbone of the stationary phase, leading to peak tailing. Using a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) can help to minimize these interactions.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.
-
Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion. It is best to dissolve the sample in the initial mobile phase.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.
Troubleshooting Guide
Issue 1: Co-elution or Poor Resolution of Isomers
| Potential Cause | Recommended Solution |
| Suboptimal Mobile Phase pH | Systematically evaluate the effect of mobile phase pH on the separation. A common starting point for peptide separations is a low pH (e.g., pH 2-3) using 0.1% TFA. However, for diastereomeric and structural isomers, exploring a range of pH values (e.g., up to pH 7) can significantly alter selectivity and improve resolution. Ensure the column used is stable at the tested pH. |
| Inadequate Temperature Control | Optimize the column temperature. Increasing the temperature can improve peak efficiency and alter selectivity, potentially resolving co-eluting peaks.[5] Test a range of temperatures (e.g., 30°C to 60°C) in increments of 5-10°C. |
| Gradient is Too Steep | Decrease the gradient steepness. A shallower gradient provides more time for the isomers to interact with the stationary phase, which can enhance separation. Try reducing the %B/minute change. |
| Incorrect Column Chemistry | If using a standard C18 column, consider trying a different stationary phase. A C8 column, or a phenyl-hexyl column, may offer different selectivity for peptide isomers. Additionally, ensure the column has a suitable pore size for peptides (e.g., 120 Å or 300 Å). |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silica | Ensure an adequate concentration of an ion-pairing agent, such as TFA (typically 0.1%), is present in both mobile phases. This helps to mask residual silanol groups on the stationary phase and improve peak shape. |
| Sample Overload | Reduce the amount of sample injected onto the column. This can be achieved by lowering the injection volume or diluting the sample. |
| Sample Solvent Mismatch | Dissolve the this compound sample in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening. |
| Column Contamination/Age | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. If performance does not improve, the column may need to be replaced. |
Issue 3: Retention Time Instability
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. For gradient elution, a 5-10 column volume re-equilibration is recommended. |
| Mobile Phase Composition Fluctuation | Prepare fresh mobile phases daily and ensure they are well-mixed. If using an online mixer, check for proper functioning. |
| Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature throughout the analysis. |
| Pump Performance Issues | Check for leaks in the pump and ensure proper check valve function to guarantee a stable and reproducible flow rate. |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound
This method provides a starting point for the analysis of this compound and can be optimized to improve the separation of isomers.
| Parameter | Condition |
| Column | C18, 2.1 x 150 mm, 2.5 µm, 130 Å |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5-35% B over 30 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in Mobile Phase A to a concentration of 1 mg/mL. |
Protocol 2: Method Optimization for Isomer Separation
To resolve closely eluting isomers, systematically adjust the following parameters:
-
Mobile Phase pH: Prepare mobile phases with different pH values. For example, in addition to 0.1% TFA (pH ~2), you can try 0.1% formic acid (pH ~2.7) or ammonium formate buffers at pH 3.8, 5.5, and 6.5.[6] Note that TFA can suppress MS signals if using LC-MS.
-
Temperature: While keeping the optimized pH and gradient, vary the column temperature from 30°C to 60°C in 10°C increments.
-
Gradient: Once the optimal pH and temperature are determined, further refine the separation by adjusting the gradient slope. A shallower gradient (e.g., 0.5% B/min) over the elution range of the isomers can significantly improve resolution.
Data Presentation
Table 1: Example HPLC Parameters for this compound Analysis
| Parameter | Method 1 (Screening) | Method 2 (Optimized for Isomers) |
| Column | C18, 4.6 x 250 mm, 5 µm | C8, 2.1 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water | 10 mM Ammonium Formate, pH 4.5 |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile |
| Gradient | 10-50% B in 20 min | 15-25% B in 40 min |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Temperature | 35°C | 50°C |
| Detection | 220 nm | 220 nm |
Visualizations
Signaling Pathway of this compound
This compound is a synthetic peptide that mimics the N-terminal end of the SNAP-25 protein. It interferes with the formation of the SNARE complex, which is essential for the release of neurotransmitters like acetylcholine at the neuromuscular junction.[6][7][8][9][10] By competing with SNAP-25, this compound destabilizes the SNARE complex, leading to a reduction in muscle contractions and thereby minimizing the appearance of expression wrinkles.
Caption: Mechanism of action of this compound in inhibiting muscle contraction.
Troubleshooting Workflow for Poor Isomer Resolution
This workflow provides a logical sequence of steps to address issues with the separation of this compound isomers.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. polarispeptides.com [polarispeptides.com]
- 8. droracle.ai [droracle.ai]
- 9. SNAP-8 Solution | Peptide complex | Cosmetic Ingredients Guide [ci.guide]
- 10. SNAP-8 Peptide: A Non-Invasive Botox Alternative for Wrinkle Reduction | Hubmed [hubmeded.com]
Overcoming poor solubility of acetyl octapeptide-1 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of acetyl octapeptide-1 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound, also known as SNAP-8, is a synthetic peptide with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[1][2] It is commonly used in cosmetic and research applications for its "Botox-like" mechanism of action, where it inhibits the formation of the SNARE complex, thereby reducing muscle contractions.[3][4] It typically appears as a white to off-white lyophilized powder.[1]
Q2: What is the expected solubility of this compound?
The solubility of this compound can vary significantly depending on the solvent. While some sources suggest excellent water solubility, practical laboratory experience often indicates challenges in achieving high concentrations in purely aqueous solutions.
Q3: Why am I experiencing difficulty dissolving this compound in my aqueous buffer?
Poor solubility of peptides like this compound in aqueous solutions is a common issue. Several factors can contribute to this, including:
-
Hydrophobicity: The presence of hydrophobic amino acid residues in the peptide sequence can lead to aggregation in aqueous environments.
-
pH of the solution: The net charge of the peptide is pH-dependent. At or near its isoelectric point (pI), a peptide has a net neutral charge, leading to minimal electrostatic repulsion between molecules and thus, lower solubility.
-
Ionic strength of the buffer: High salt concentrations can sometimes decrease peptide solubility through a "salting-out" effect.
-
Peptide concentration: Attempting to dissolve the peptide at a concentration above its solubility limit will result in precipitation.
Troubleshooting Guide: Overcoming Poor Solubility
If you are encountering issues with dissolving this compound, follow these troubleshooting steps:
Issue 1: The peptide powder is not dissolving in water or buffer.
-
Initial Assessment: Start by attempting to dissolve a small test amount of the peptide in your desired aqueous solvent to avoid risking the entire batch.
-
Recommended Action 1: pH Adjustment. The net charge of this compound is influenced by the pH of the solution. Based on its amino acid sequence (Ac-EEMQRRAD-NH2), it has several charged residues (Glu, Asp, Arg). To increase solubility, it is recommended to adjust the pH of the solvent away from the peptide's isoelectric point (pI).
-
For acidic peptides (net negative charge): Dissolve in a slightly basic buffer (e.g., PBS pH > 7.4).
-
For basic peptides (net positive charge): Dissolve in a slightly acidic buffer (e.g., acetate buffer pH < 7).
-
Note: A theoretical pI calculation can provide a good starting point for pH adjustment.
-
-
Recommended Action 2: Use of Co-solvents. If pH adjustment is not sufficient or not compatible with your experimental design, consider using a small amount of a water-miscible organic solvent.
-
First, dissolve the peptide in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO).
-
Then, slowly add the aqueous buffer to the peptide-DMSO concentrate with gentle vortexing until the desired final concentration is reached. Be cautious, as adding the aqueous phase too quickly can cause the peptide to precipitate.
-
-
Recommended Action 3: Sonication. Sonication can help to break up peptide aggregates and facilitate dissolution. Use a bath sonicator or a probe sonicator on low power for short bursts, keeping the sample on ice to prevent heating and potential degradation.
Issue 2: The peptide dissolves initially but then precipitates out of solution.
-
Possible Cause: This often indicates that the solution is supersaturated or that the peptide is aggregating over time.
-
Recommended Action 1: Re-evaluate Concentration. You may be exceeding the peptide's solubility limit in that specific buffer. Try preparing a more dilute solution.
-
Recommended Action 2: Storage Conditions. Store peptide solutions at the recommended temperature (typically -20°C or -80°C) and in appropriate aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.
-
Recommended Action 3: Addition of Excipients. Certain excipients can help to stabilize the peptide in solution. The use of non-ionic surfactants at low concentrations (e.g., Tween 20 or Tween 80) can sometimes prevent aggregation. However, compatibility with your specific assay must be verified.
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in different solvents.
| Solvent | Reported Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL | [3] |
Experimental Protocols
Protocol 1: Solubilization using pH Adjustment
-
Determine the theoretical isoelectric point (pI) of this compound. Based on its amino acid sequence, online pI calculation tools can be used. This will indicate whether to use an acidic or basic buffer.
-
Prepare a suitable buffer. For example, if the pI is acidic, prepare a phosphate buffer with a pH of 7.4 or higher. If the pI is basic, prepare a sodium acetate buffer with a pH of 5.0.
-
Weigh the required amount of this compound powder.
-
Add the prepared buffer to the peptide powder in small increments.
-
Gently vortex or pipette mix after each addition.
-
If dissolution is slow, sonicate the solution in a water bath for 5-10 minutes, keeping it on ice.
-
Once fully dissolved, filter the solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.
-
Store the solution in aliquots at -20°C or -80°C.
Protocol 2: Solubilization using a Co-solvent (DMSO)
-
Weigh the required amount of this compound powder into a sterile microcentrifuge tube.
-
Add the minimum volume of pure DMSO required to fully dissolve the peptide. For example, to prepare a 10 mM stock, you would dissolve 10.76 mg of peptide in 1 mL of DMSO.
-
Gently vortex the solution until the peptide is completely dissolved.
-
While gently vortexing, slowly add your desired aqueous buffer (e.g., PBS) dropwise to the DMSO stock solution until you reach the final desired concentration. Critical Step: Adding the aqueous buffer too quickly can cause the peptide to precipitate.
-
Inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Store the stock solution in aliquots at -20°C or -80°C. Note that DMSO-containing solutions will freeze at a lower temperature than aqueous solutions.
Visualizations
Caption: A workflow for solubilizing this compound.
Caption: Mechanism of action of this compound.
References
Preventing aggregation of acetyl octapeptide-1 in stock solutions
Technical Support Center: Acetyl Octapeptide-1 Handling
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed guidance on preventing aggregation in stock solutions to ensure experimental reproducibility and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A1: this compound, also known as SNAP-8, is a synthetic peptide used for its anti-wrinkle effects.[1][2] Like many peptides, it can self-associate to form aggregates in solution. Aggregation is a significant concern because it leads to a loss of active, monomeric peptide, causing reduced biological activity, inaccurate concentration measurements, and potentially leading to precipitation and sample loss.[3]
Q2: My this compound solution appears cloudy or has visible particles. What does this mean?
A2: Cloudiness or visible particulates are classic signs of peptide aggregation or precipitation. This indicates that the peptide is not fully solubilized or has become unstable in the chosen solvent system. Immediate troubleshooting is required to salvage the stock or prepare a new, stable solution.
Q3: What is the best initial solvent for dissolving lyophilized this compound?
A3: There is no single universal solvent for all peptides.[4] However, a good starting point is sterile, distilled water. If solubility is limited, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used to first dissolve the peptide before slowly adding it to an aqueous buffer.[5] Note that peptides containing Cys or Met residues can be unstable in DMSO.[4]
Q4: How does pH affect the solubility and aggregation of this peptide?
A4: pH is a critical factor in peptide stability.[6][7][8] Peptides are generally most soluble at a pH away from their isoelectric point (pI), where they carry a net positive or negative charge, promoting repulsion between molecules. The sequence of this compound (Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2) contains more acidic (Glu, Asp) and basic (Arg) residues, making its solubility highly pH-dependent.[1][9][10] Operating at a pH of 5-7 is often a safe starting range for stability.[11]
Q5: Can I repeatedly freeze and thaw my peptide stock solution?
A5: It is strongly recommended to avoid repeated freeze-thaw cycles.[5][11][12] This process can accelerate peptide degradation and promote aggregation. The best practice is to aliquot the stock solution into single-use volumes after preparation and store them at -20°C or -80°C.[11][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing and storing this compound stock solutions.
| Symptom | Possible Cause(s) | Recommended Actions & Solutions |
| Lyophilized powder does not dissolve in water. | 1. Hydrophobicity: The peptide has hydrophobic character, limiting aqueous solubility. 2. Concentration Too High: Attempting to create a stock solution that exceeds the peptide's solubility limit. | 1. Use a Co-Solvent: Test solubility in a small amount of an organic solvent first (e.g., DMSO, DMF, Acetonitrile). Once dissolved, slowly add this concentrated solution dropwise into your stirring aqueous buffer.[5] If turbidity appears, you have exceeded the solubility limit. 2. Adjust pH: The peptide may be near its isoelectric point. Try dissolving in a slightly acidic (e.g., 0.1% acetic acid) or basic (e.g., 0.1M ammonium bicarbonate) solution. 3. Sonication: A brief sonication in a water bath can help break up small aggregates and facilitate dissolution.[4][5] |
| Solution is initially clear but becomes cloudy/precipitates over time (hours to days). | 1. Slow Aggregation: The peptide is metastable and slowly aggregating at the current storage conditions (temperature, pH, concentration). 2. Bacterial Contamination: Microbial growth can degrade the peptide and alter solution properties. | 1. Add a Cryoprotectant/Stabilizer: For long-term frozen storage, add glycerol to a final concentration of 10-20% to prevent aggregation during freezing.[13][14] 2. Optimize pH: Re-evaluate the pH of your buffer. A pH of 5-7 is generally recommended for peptide stability.[11] 3. Use Sterile Technique: Prepare solutions using sterile buffers, pipette tips, and tubes to prevent contamination.[12][15] Filter-sterilize the final solution if compatible with your application. |
| Solution forms a gel or becomes highly viscous. | Extensive Hydrogen Bonding: At high concentrations, peptides can form extensive hydrogen bond networks, leading to gelation. | 1. Work at a Lower Concentration: This is the most direct solution. Prepare a more dilute stock solution. 2. Incorporate Chaotropic Agents: In non-cellular assays, small amounts of agents like guanidinium chloride or urea can disrupt hydrogen bonds, but they are denaturing and must be compatible with downstream experiments. |
| Loss of biological activity in assays. | 1. Aggregation: Aggregated peptides are not biologically active. 2. Chemical Degradation: Oxidation of methionine or deamidation of asparagine/glutamine residues can occur over time. 3. Adsorption to Surfaces: Peptides can adsorb to plastic or glass surfaces, reducing the effective concentration. | 1. Confirm Monomeric State: Before use, centrifuge the aliquot at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any aggregates and use the supernatant. 2. Proper Storage: Store aliquots at -80°C for long-term stability and minimize exposure to light and oxygen.[4][5] 3. Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes for storage. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol provides a step-by-step method for preparing a stable stock solution.
-
Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes in a desiccator.[11][12] This prevents condensation of atmospheric moisture, which can compromise peptide stability.
-
Initial Solubility Test (Optional but Recommended): If you are unsure of the best solvent, use a small, weighed-out portion of the peptide to test solubility in different systems (e.g., sterile water, 10% acetic acid, DMSO) before dissolving the entire sample.[4]
-
Solvent Addition: Based on solubility tests or supplier data, select your solvent system.
-
For Aqueous Solvents: Using a sterile pipette, add the calculated volume of cold, sterile buffer (e.g., PBS, pH 7.2) to the vial.[16] Direct the stream against the side of the vial, not directly onto the powder.[12]
-
For Organic Solvents (e.g., DMSO): Add a small, precise volume of high-purity DMSO to the vial to dissolve the peptide completely, creating a concentrated primary stock. Then, slowly add this primary stock dropwise to a larger volume of vigorously stirring aqueous buffer to reach the final desired concentration.
-
-
Dissolution: Mix gently by vortexing briefly or by inverting the vial several times.[15][16] Avoid vigorous or prolonged shaking, which can induce aggregation.[12][17] If needed, brief sonication in a cool water bath can assist dissolution.
-
Verification: Inspect the solution to ensure it is clear and free of particulates.[15] If not, the solubility limit may have been exceeded.
-
Aliquoting and Storage: Immediately aliquot the clear stock solution into single-use, sterile, low-protein-binding tubes.[11][12] Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).[5][9][10]
Visual Guides
Troubleshooting Workflow for Aggregation Issues
Recommended Stock Solution Preparation Workflow
References
- 1. This compound | 868844-74-0 [chemicalbook.com]
- 2. ulprospector.com [ulprospector.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lifetein.com [lifetein.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. researchgate.net [researchgate.net]
- 8. [1508.03093] Influence of pH and sequence in peptide aggregation via molecular simulation [arxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. jpt.com [jpt.com]
- 16. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 17. uk-peptides.com [uk-peptides.com]
Method refinement for consistent acetyl octapeptide-1 in vitro results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for achieving consistent and reliable in vitro results with acetyl octapeptide-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as SNAP-8, is a synthetic peptide with potent anti-wrinkle effects.[1] Its primary mechanism of action involves mimicking the N-terminal end of the SNAP-25 protein. By competing with SNAP-25 for a position in the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, this compound destabilizes its formation.[1] This disruption of the SNARE complex inhibits the release of neurotransmitters, such as catecholamines and glutamate, from vesicles at the neuromuscular junction, leading to a reduction in muscle contraction.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound powder should be stored at -20°C for up to one year or at -80°C for up to two years. Once reconstituted in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[2]
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to use freshly opened, high-purity DMSO to prepare stock solutions.
Q4: What cell models are suitable for in vitro studies with this compound?
A4: PC12 cells, derived from a rat pheochromocytoma, are a widely used model system for studying catecholamine synthesis and release and are suitable for assessing the activity of this compound.[3][4][5] Other neuronal cell lines such as SH-SY5Y and primary neuronal cultures can also be employed to investigate its effects on neurotransmitter release.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound.
Issue 1: High Variability in Neurotransmitter Release Inhibition Assay Results
-
Possible Cause 1: Peptide Degradation. Peptides are susceptible to degradation due to improper storage, handling, or experimental conditions.
-
Troubleshooting Tip: Ensure the peptide is stored correctly in a lyophilized state at -20°C or -80°C.[2] Prepare fresh aliquots of the reconstituted peptide for each experiment to avoid multiple freeze-thaw cycles. Maintain a stable pH (around 7.0) in your assay buffer, as extreme pH can lead to peptide degradation.
-
-
Possible Cause 2: Inconsistent Cell Health or Density. Variations in cell viability, passage number, or plating density can significantly impact neurotransmitter release.
-
Troubleshooting Tip: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to confirm consistent cell health before initiating the experiment.
-
-
Possible Cause 3: Issues with the Stimulating Agent. The concentration or activity of the agent used to induce neurotransmitter release (e.g., high potassium, carbachol) may be inconsistent.
-
Troubleshooting Tip: Prepare fresh solutions of the stimulating agent for each experiment. Titrate the concentration of the stimulating agent to determine the optimal concentration that elicits a robust and reproducible response.
-
Issue 2: Low or No Inhibition of Neurotransmitter Release Observed
-
Possible Cause 1: Insufficient Peptide Concentration. The concentration of this compound may be too low to elicit a significant inhibitory effect.
-
Troubleshooting Tip: Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific cell model and assay conditions. Based on available data, concentrations in the millimolar range may be necessary to observe significant inhibition.[1]
-
-
Possible Cause 2: Ineffective Cellular Uptake of the Peptide. The peptide may not be efficiently crossing the cell membrane to reach its intracellular target, the SNARE complex.
-
Troubleshooting Tip: While some peptides can be cell-permeable, consider using cell-penetrating peptide (CPP) conjugation or transfection reagents to enhance intracellular delivery, though this may alter the peptide's activity.
-
-
Possible Cause 3: Incorrect Assay Endpoint Measurement. The method used to quantify neurotransmitter release may not be sensitive enough or may be prone to interference.
-
Troubleshooting Tip: Utilize a highly sensitive and specific detection method, such as high-performance liquid chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA), for quantifying the released neurotransmitter. Ensure that other components in your assay buffer do not interfere with the detection method.
-
Issue 3: Non-Specific Binding in SNARE Complex Immunoprecipitation Assay
-
Possible Cause 1: Inappropriate Lysis Buffer. The lysis buffer may not be stringent enough to prevent non-specific protein interactions.
-
Troubleshooting Tip: Optimize the detergent concentration (e.g., Triton X-100, NP-40) in your lysis buffer. Consider using a buffer with a slightly higher salt concentration to disrupt weak, non-specific interactions.
-
-
Possible Cause 2: Insufficient Blocking. The immunoprecipitation antibody or beads may be binding non-specifically to other proteins in the cell lysate.
-
Possible Cause 3: Antibody Cross-Reactivity. The primary antibody may be cross-reacting with other proteins besides the target SNARE protein.
-
Troubleshooting Tip: Use a highly specific monoclonal antibody that has been validated for immunoprecipitation. Include an isotype control antibody in your experiment to assess the level of non-specific binding.[6]
-
Quantitative Data Summary
The following table summarizes the known quantitative data for the in vitro efficacy of this compound.
| Parameter | Cell Model | Concentration | Observed Effect | Reference |
| Glutamate Release Inhibition | Not Specified | 1.5 mM | 43% inhibition | [1] |
| Catecholamine Release Inhibition | PC12 Cells | To be determined | To be determined | N/A |
Experimental Protocols
Protocol 1: In Vitro Neurotransmitter (Catecholamine) Release Assay Using PC12 Cells
This protocol outlines a method to assess the inhibitory effect of this compound on stimulated catecholamine release from PC12 cells.
-
Cell Culture and Plating:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed PC12 cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24-48 hours.
-
-
Peptide Treatment:
-
Prepare various concentrations of this compound in a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Wash the cells once with the buffer.
-
Pre-incubate the cells with the different concentrations of this compound for 1-2 hours at 37°C. Include a vehicle control (buffer only).
-
-
Stimulation of Neurotransmitter Release:
-
Prepare a stimulation buffer containing a secretagogue such as a high concentration of potassium chloride (e.g., 56 mM KCl in Krebs-Ringer-HEPES buffer) or a cholinergic agonist like carbachol.
-
Remove the peptide-containing medium and add the stimulation buffer to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to induce catecholamine release.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Quantify the amount of released catecholamine (e.g., dopamine, norepinephrine) in the supernatant using a validated method such as HPLC with electrochemical detection or a commercially available ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of catecholamine release for each concentration of this compound compared to the stimulated control (no peptide).
-
Plot the percentage of inhibition against the peptide concentration to determine the IC50 value.
-
Protocol 2: SNARE Complex Formation Assay (Immunoprecipitation)
This protocol describes a method to evaluate the effect of this compound on the assembly of the SNARE complex.
-
Cell Lysis:
-
Treat your chosen cell model (e.g., PC12 or other neuronal cells) with this compound at the desired concentration and for the appropriate time.
-
Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody specific for a core SNARE protein (e.g., anti-Syntaxin-1 or anti-VAMP2) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against the other components of the SNARE complex (e.g., anti-SNAP-25 and anti-VAMP2 if Syntaxin-1 was the immunoprecipitated protein).
-
Develop the blot and quantify the band intensities to assess the amount of co-immunoprecipitated proteins.
-
-
Data Analysis:
-
Compare the amount of co-precipitated SNARE proteins in the this compound-treated samples to the untreated control. A decrease in the co-precipitated proteins indicates inhibition of SNARE complex formation.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Neurotransmitter Release Assay Workflow.
Caption: Troubleshooting Logic for In Vitro Assays.
References
- 1. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Enhancing Cutaneous Absorption of Acetyl Octapeptide-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the cutaneous absorption of Acetyl Octapeptide-1 (also known as Acetyl Octapeptide-3 or SNAP-8).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action for anti-wrinkle effects?
A1: this compound is a synthetic peptide that is an elongated version of Acetyl Hexapeptide-8.[1] Its primary cosmetic function is to reduce the appearance of expression lines and wrinkles.[2] It works by mimicking the N-terminal end of the SNAP-25 protein, which is a component of the SNARE (Soluble NSF Attachment Protein Receptor) complex.[1][3] By competing with SNAP-25 for a position in this complex, this compound destabilizes it, leading to a reduction in the release of neurotransmitters that cause muscle contraction.[1][3] This attenuation of muscle contraction helps to relax facial muscles and prevent the formation of fine lines and wrinkles.[2]
Q2: What are the main challenges in delivering this compound through the skin?
A2: The primary challenge is the barrier function of the stratum corneum, the outermost layer of the skin. Peptides, including this compound, are often hydrophilic and have a relatively high molecular weight, which limits their passive diffusion across the lipophilic stratum corneum.[4] Additionally, peptides can be susceptible to enzymatic degradation within the skin.[4]
Q3: What are the common strategies to enhance the cutaneous absorption of this compound?
A3: Several strategies can be employed to improve the skin penetration of peptides:
-
Chemical Penetration Enhancers: These are compounds that reversibly disrupt the structure of the stratum corneum, increasing its permeability. Examples include fatty acids (e.g., oleic acid), terpenes, and solvents like propylene glycol and ethanol.[5]
-
Formulation Modifications: Encapsulating the peptide in delivery systems like liposomes, nanoemulsions, or microemulsions can protect it from degradation and improve its transport into the skin.[6][7]
-
Physical Enhancement Techniques: Methods like iontophoresis (using a small electric current), sonophoresis (using ultrasound), and microneedles can temporarily bypass the stratum corneum barrier to deliver the peptide to deeper skin layers.[1][4]
Q4: How can I quantify the amount of this compound that has permeated the skin in my experiment?
A4: A common and sensitive method for quantifying peptides in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] This technique allows for the separation and precise measurement of the peptide in samples collected from the receptor fluid of a Franz diffusion cell, as well as from homogenized skin layers (epidermis and dermis).[8] Hydrophilic Interaction Liquid Chromatography (HILIC) is often the separation technique of choice for analyzing polar peptides.[10]
Troubleshooting Guides
Issue 1: Low or no detectable permeation of this compound in in vitro Franz diffusion cell experiments.
| Possible Cause | Troubleshooting Step |
| Formulation Issues | The peptide is not being effectively released from the vehicle. |
| Action: Re-evaluate the formulation. Consider using a different vehicle or adding solubilizers. For oil-in-water emulsions, ensure proper emulsification. | |
| Skin Barrier Integrity | The skin samples have a highly intact and resistant stratum corneum. |
| Action: Ensure proper skin preparation. If using frozen skin, verify that the freezing and thawing process has not compromised the barrier function in an unpredictable way. Standardize the skin source and preparation method across all experiments. | |
| Insufficient Enhancement Strategy | The chosen penetration enhancer or enhancement technique is not effective for this peptide. |
| Action: Screen a panel of chemical enhancers from different classes (e.g., fatty acids, terpenes). Consider combination strategies. If using a physical enhancement method, optimize the parameters (e.g., current density for iontophoresis, microneedle length). | |
| Analytical Method Sensitivity | The limit of detection (LOD) of the analytical method is too high to detect the low concentrations of permeated peptide. |
| Action: Optimize the LC-MS/MS method to improve sensitivity. This may involve adjusting the mobile phase, gradient, or mass spectrometer parameters. Ensure efficient extraction of the peptide from the receptor fluid. | |
| Peptide Degradation | The peptide is being degraded by enzymes in the skin. |
| Action: Consider incorporating enzyme inhibitors in the formulation, although this may have regulatory implications. Alternatively, use delivery systems that protect the peptide from enzymatic degradation. |
Issue 2: High variability in permeation results between different skin samples.
| Possible Cause | Troubleshooting Step |
| Biological Variation in Skin | Inherent differences in skin thickness, lipid composition, and hair follicle density between donors. |
| Action: Increase the number of skin donors and replicates per experiment to improve statistical power. Use skin from a consistent anatomical location. | |
| Inconsistent Skin Preparation | Variations in skin dermatoming thickness or handling during mounting in the Franz cells. |
| Action: Implement a standardized protocol for skin preparation and mounting. Ensure all technicians are trained on the same procedure. | |
| Experimental Conditions | Fluctuations in temperature or stirring speed of the receptor fluid. |
| Action: Continuously monitor and control the temperature of the heating block and the stirring speed of the magnetic stirrers for each Franz cell. |
Quantitative Data on Peptide Permeation Enhancement
While specific quantitative data for this compound is limited in publicly available literature, studies on the similar peptide, Acetyl Hexapeptide-3, provide valuable insights into the potential efficacy of enhancement strategies. The following table summarizes representative data from an in vitro study using porcine ear skin to compare passive diffusion with microneedle-assisted delivery.
| Treatment | Mean Flux (μmol/cm²·h) | Enhancement Factor |
| Passive Diffusion (Untreated Skin) | 0.014 ± 0.002 | - |
| Microneedle Pre-treatment | 0.44 ± 0.12 | > 31-fold |
Data adapted from a study on Acetyl Hexapeptide-3. The results indicate a significant increase in skin permeation with the use of microneedles.[11]
Other studies on Acetyl Hexapeptide-8 have shown varied results depending on the formulation and experimental conditions. For instance, one study reported that 30% of the applied peptide was found in the receptor fluid after 2 hours from an aqueous solution, while another study using a 10% oil-in-water emulsion found only 0.22% in the stratum corneum and no detectable amount in the receptor fluid after 24 hours. This highlights the critical role of the formulation in peptide delivery.
Experimental Protocols
In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
This protocol outlines the key steps for assessing the cutaneous absorption of this compound.
1. Materials and Equipment:
-
Franz diffusion cells
-
Dermatomed human or porcine skin
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Formulation containing this compound
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32°C
-
Syringes and needles for sampling
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Prepare the receptor solution and degas it to prevent bubble formation.
-
Thaw frozen skin samples at room temperature.
-
Cut skin sections to the appropriate size to fit the Franz diffusion cells.
-
Mount the skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with the receptor solution, ensuring there are no air bubbles trapped beneath the skin.
-
Place the Franz cells in the heating block and allow the skin to equilibrate to 32°C.
-
Apply a precise amount of the this compound formulation to the surface of the skin in the donor chamber.
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
At the end of the experiment, dismantle the Franz cells. Wash the skin surface to remove any unabsorbed formulation.
-
Separate the epidermis from the dermis.
-
Homogenize the skin layers and extract the peptide for analysis.
-
Analyze the concentration of this compound in the collected receptor fluid samples and skin extracts using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).
-
The permeability coefficient (Kp) can be calculated by dividing the steady-state flux by the concentration of the peptide in the donor formulation.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Inhibition of SNARE complex formation by this compound.
Experimental Workflow: In Vitro Skin Permeation Study
Caption: Workflow for an in vitro skin permeation test (IVPT).
Troubleshooting Logic for Low Permeation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. skin penetration studies: Topics by Science.gov [science.gov]
- 6. An effective anti-wrinkle substance: Acetyl octapeptide-3_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acetyl Hexapeptide-8 in Cosmeceuticals—A Review of Skin Permeability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Addressing matrix effects in mass spectrometry of acetyl octapeptide-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of acetyl octapepeptide-1.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of acetyl octapeptide-1?
A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) refer to the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and irreproducible quantification.[1][3][4] The "matrix" includes all components in the sample other than the analyte itself, such as salts, lipids, proteins, and other formulation ingredients in the case of cosmetic products.[1][5]
Q2: What are the common causes of ion suppression when analyzing peptides like this compound?
A2: Ion suppression is a common form of matrix effect where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][6][7] This can happen through several mechanisms, including competition for charge, disruption of droplet formation and desolvation in the electrospray ionization (ESI) source, and formation of non-volatile adducts.[2][4][8] For this compound, common sources of interfering compounds can be formulation excipients, biological matrix components (if analyzing for skin penetration), or contaminants introduced during sample preparation.[9][10]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: A common method to assess matrix effects is the post-extraction spike analysis.[9] This involves comparing the signal response of the analyte spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure but does not contain the analyte) with the response of the analyte in a pure solvent. A significant difference between these two responses indicates the presence of matrix effects.[1]
Q4: What are the primary strategies to mitigate matrix effects for peptide analysis?
A4: The main strategies to address matrix effects can be categorized into three areas:
-
Sample Preparation: Employing techniques to remove interfering matrix components before analysis. Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][11]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate the analyte of interest from the interfering matrix components.[1][11]
-
Calibration and Normalization: Using internal standards, particularly stable isotope-labeled internal standards (SIL-IS), and matrix-matched calibrants to compensate for matrix effects.[1][3][12]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Poor signal intensity or high variability in replicate injections | Ion suppression due to matrix effects. | 1. Perform a post-extraction spike experiment to confirm matrix effects. 2. Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 3. Optimize the LC gradient to better separate this compound from co-eluting matrix components. 4. Incorporate a stable isotope-labeled internal standard (SIL-IS) for normalization. |
| Inconsistent calibration curve linearity | Matrix effects varying with analyte concentration. | 1. Prepare calibration standards in a blank matrix extract (matrix-matched calibration).[1][12] 2. Dilute the sample to reduce the concentration of interfering matrix components.[4][11] |
| Peak shape is poor (e.g., tailing, fronting, or splitting) | Co-eluting interferences or issues with the analytical column. | 1. Ensure the sample solvent is compatible with the mobile phase. 2. Check the column for contamination and clean or replace it if necessary. 3. Adjust the mobile phase composition or gradient profile to improve peak shape. |
| Unexpected peaks or high background noise | Contamination from sample preparation or the LC-MS system. | 1. Analyze a blank injection (solvent only) to identify system contamination. 2. Use high-purity solvents and reagents for sample and mobile phase preparation.[13] 3. Ensure all labware is thoroughly cleaned to avoid contamination. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol describes a general procedure for using SPE to remove interfering substances from a sample containing this compound prior to LC-MS analysis.
-
Column Selection: Choose a reversed-phase SPE cartridge (e.g., C18) suitable for peptide extraction.
-
Conditioning: Condition the SPE cartridge by passing 1-2 column volumes of methanol followed by 1-2 column volumes of water through it.
-
Equilibration: Equilibrate the cartridge with 1-2 column volumes of an aqueous solution with a similar pH to the sample (e.g., 0.1% formic acid in water).
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water with 0.1% formic acid) to remove hydrophilic interferences.
-
Elution: Elute the this compound with a small volume of a stronger organic solvent (e.g., 80% acetonitrile in water with 0.1% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Protocol 2: Post-Extraction Spike Analysis to Quantify Matrix Effects
This protocol details how to quantitatively assess the degree of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the initial mobile phase at a known concentration.
-
Set B (Post-Spiked Matrix): Prepare a blank matrix sample (without the analyte) and perform the complete extraction procedure. Spike this compound into the final extract at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike this compound into the blank matrix at the beginning of the extraction procedure.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
A Matrix Effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Typical Recovery (%) | Typical Matrix Effect Reduction (%) | Relative Cost | Time per Sample |
| Protein Precipitation | 80-95 | 50-70 | Low | Short |
| Liquid-Liquid Extraction (LLE) | 70-90 | 60-80 | Medium | Medium |
| Solid-Phase Extraction (SPE) | 85-99 | 80-95 | High | Long |
Note: These are representative values and can vary depending on the specific matrix and analyte.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mass Spectrometry in Cosmetic Science: Advanced Ionization Techniques for Detecting Trace Molecules in or on Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. providiongroup.com [providiongroup.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bme.psu.edu [bme.psu.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
Technical Support Center: Optimization of Acetyl Octapeptide-1 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of acetyl octapeptide-1 in cell-based assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as SNAP-8, functions as a competitive inhibitor of the SNAP-25 protein.[1] It mimics the N-terminal end of SNAP-25, disrupting the formation of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. This complex is essential for the fusion of vesicles with the presynaptic membrane to release neurotransmitters like acetylcholine.[2][3][4] By interfering with this process, this compound helps to modulate neurotransmitter release.
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound can vary significantly depending on the cell type and the specific assay. Based on available literature for this compound and similar peptides, a broad starting range to consider is 10 µM to 1.5 mM. For instance, a study on a related peptide, acetyl hexapeptide-8, observed anti-proliferative activity at concentrations above 10 µM.[5] In another study, a 1.5 mM concentration of acetyl octapeptide-3 was used to achieve a 43% inhibition of glutamate release.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO at a concentration of up to 100 mg/mL (93.01 mM).[6] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. To maintain the stability of the peptide, store the lyophilized powder at -20°C for up to one year or at -80°C for up to two years. Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or -20°C for up to one month.[7]
Q4: Can the solvent used to dissolve this compound affect my cells?
A4: Yes, the solvent, typically DMSO, can have cytotoxic effects on cells, usually at concentrations above 0.5%. It is essential to ensure that the final concentration of the solvent in the cell culture medium is consistent across all experimental conditions, including vehicle controls, and is at a non-toxic level for your specific cell line.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration in cell-based assays.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low or no efficacy of this compound | Suboptimal peptide concentration. | Perform a dose-response experiment with a wide range of concentrations (e.g., 10 µM to 2 mM) to identify the optimal working concentration. |
| Peptide degradation. | Ensure proper storage of lyophilized peptide and stock solutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | |
| Incorrect cell type or model. | Confirm that the chosen cell line expresses the necessary components of the SNARE complex for this compound to exert its effect. | |
| Unexpected cytotoxicity at all tested concentrations | Solvent toxicity. | Determine the maximum tolerated DMSO concentration for your cell line (typically ≤0.1%). Ensure the final DMSO concentration is the same in all wells, including controls. |
| Peptide contamination. | Ensure the purity of the this compound used. Contaminants from synthesis can sometimes be cytotoxic. | |
| Precipitation of the peptide in cell culture medium | Poor peptide solubility in the final medium. | After diluting the DMSO stock solution into the aqueous cell culture medium, vortex or mix thoroughly. If precipitation persists, consider using a lower final concentration or a different solvent system if compatible with your cells. Interactions with media components, such as salts or serum proteins, can also cause precipitation.[8] |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well and that cells are evenly distributed. |
| Inconsistent incubation times. | Adhere to a strict timeline for peptide treatment and assay procedures. | |
| Peptide aggregation. | Peptides can aggregate over time, affecting their activity. Prepare fresh dilutions from a frozen stock solution for each experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines the use of a standard MTT assay to determine a suitable concentration range for this compound that does not induce cytotoxicity.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Peptide Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve final concentrations ranging from 1 µM to 2 mM. Also, prepare a vehicle control with the same final DMSO concentration as the highest peptide concentration.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared peptide dilutions and vehicle control. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Assessing the Effect on Cell Proliferation (BrdU Assay)
This protocol can be used to evaluate the impact of this compound on the proliferation of your chosen cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (peroxidase-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol to seed and treat the cells with the desired concentrations of this compound.
-
BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well and incubate.
-
Fixation and Denaturation: Remove the culture medium and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with PBS and add the anti-BrdU antibody solution. Incubate for 90 minutes at room temperature.
-
Substrate Addition: Wash the wells and add the substrate solution. Incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Compare the absorbance values of treated cells to the control cells to determine the effect on proliferation.
Visualizations
Signaling Pathway: Inhibition of SNARE Complex Formation
References
- 1. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNAP-25, a Known Presynaptic Protein with Emerging Postsynaptic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SNAP25 - Wikipedia [en.wikipedia.org]
- 5. cir-safety.org [cir-safety.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Acetyl Octapeptide-1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with acetyl octapeptide-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as SNAP-8, is a synthetic peptide composed of eight amino acids with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂.[1] Its primary mechanism of action is the inhibition of neurotransmitter release at the neuromuscular junction.[2] It mimics the N-terminal end of the SNAP-25 protein, a key component of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. By competing with SNAP-25 for a position within this complex, this compound destabilizes its formation, thereby reducing the release of neurotransmitters like acetylcholine and glutamate.[3][4] This modulation of synaptic vesicle fusion leads to a reduction in muscle contractions, which is the basis for its use as an anti-wrinkle agent in cosmetics.[5][6]
Q2: How should I properly store and handle this compound?
A2: Proper storage and handling are critical to maintain the peptide's stability and activity.
-
Lyophilized Powder: For long-term storage, the lyophilized powder should be stored in a sealed container, protected from moisture and light. Recommended storage temperatures are -80°C for up to two years or -20°C for up to one year.[7][8]
-
Stock Solutions: Once dissolved, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[9] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7][8] Use sterile, high-purity solvents for reconstitution.
Q3: What is the best solvent for dissolving this compound?
A3: this compound is highly soluble in water (≥80 mg/mL) and other aqueous systems like cell culture media or phosphate-buffered saline (PBS).[1] It is also soluble in DMSO (100 mg/mL).[8] For cell-based assays, it is recommended to dissolve the peptide in a small amount of sterile water or DMSO first to create a concentrated stock solution, which can then be further diluted into your aqueous experimental buffer or culture medium.
Q4: What is the typical purity of synthetic this compound and what are common impurities?
A4: Cosmetic and research-grade this compound typically has a purity of 98% or higher, as determined by HPLC.[1] However, synthetic peptides can contain impurities from the solid-phase synthesis process. Common impurities include:
-
Trifluoroacetic Acid (TFA): Used during peptide cleavage and purification, residual TFA can be present as a counter-ion and may cause unexpected cytotoxicity or altered cell growth in sensitive cellular assays.[9]
-
Incomplete or Truncated Peptide Sequences: Shorter peptide fragments that were not successfully elongated during synthesis.[10]
-
Endotoxins (Lipopolysaccharides): Bacterial contaminants that can elicit strong, unwanted immune responses in immunological or cell-based assays, even at very low concentrations.[9]
-
Protecting Groups: Residual chemical groups (e.g., Fmoc) used to protect amino acid side chains during synthesis.[10]
Troubleshooting Guide
Problem 1: I am observing unexpected cytotoxicity or cell death after treating my cells with this compound.
| Potential Cause | Recommended Solution |
| High Peptide Concentration | The peptide may be toxic at high concentrations. Perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line. Start with a low concentration (e.g., 1-10 µM) and titrate upwards. |
| Contamination with Trifluoroacetic Acid (TFA) | Residual TFA from the synthesis process can be cytotoxic.[9] Consider ordering the peptide with a different counter-ion (e.g., acetate or HCl) or using a salt-exchange protocol. Verify the counter-ion with the manufacturer. |
| Endotoxin Contamination | Endotoxins can cause cell death and immune responses.[9] Ensure you are using an endotoxin-free grade of the peptide. If unsure, test your peptide stock for endotoxin levels using a commercially available LAL (Limulus Amebocyte Lysate) assay. |
| Solvent Toxicity | If using a solvent like DMSO to create a stock solution, ensure the final concentration in your cell culture medium is non-toxic (typically <0.5%). Run a solvent-only control to verify. |
Problem 2: I am not observing the expected inhibitory effect on neurotransmitter release or muscle contraction.
| Potential Cause | Recommended Solution |
| Peptide Degradation | The peptide may have degraded due to improper storage, handling, or oxidation of the methionine residue.[9] Use a fresh vial of peptide or a newly prepared stock solution from lyophilized powder. Avoid repeated freeze-thaw cycles. Store solutions in single-use aliquots at -80°C.[9] |
| Insufficient Peptide Concentration | The concentration used may be too low to elicit a response in your experimental system. Perform a dose-response experiment to determine the effective concentration range. Published studies have used concentrations in the millimolar range (e.g., 1.5 mM) to see significant inhibition in some assays.[3] |
| Incorrect Assay Conditions | The experimental conditions (e.g., incubation time, cell density, stimulation method) may not be optimal. Review your protocol and relevant literature. Ensure the peptide has sufficient time to interact with the cells and the SNARE complex machinery. |
| Low Peptide Purity | The actual concentration of the active peptide may be lower than calculated due to low purity. Verify the purity of your peptide batch with the manufacturer's certificate of analysis (CoA) or through analytical methods like HPLC. |
| Cell Line Insensitivity | The chosen cell line may not express the necessary components of the SNARE complex (SNAP-25, Syntaxin-1, VAMP-2) or may have a low response to its inhibition. Use a positive control known to inhibit neurotransmitter release (e.g., Botulinum neurotoxin A, if appropriate and safe for your lab) to validate the assay system. |
Problem 3: My experimental results are inconsistent and not reproducible.
| Potential Cause | Recommended Solution |
| Peptide Instability in Solution | Peptides can degrade over time when stored in solution.[9] Always prepare fresh working solutions from a frozen, concentrated stock for each experiment. Avoid storing dilute peptide solutions for extended periods. |
| Batch-to-Batch Variability | Different synthesis batches of the peptide can have variations in purity and impurity profiles.[10] If you switch to a new batch, consider running a validation experiment to compare its activity to the previous batch. Always note the lot number in your experimental records. |
| Peptide Oxidation | The methionine residue in this compound is susceptible to oxidation, which can inactivate the peptide.[9] Prepare solutions in degassed, oxygen-free buffers if possible. Minimize exposure of the peptide solution to air and light. |
| Inconsistent Handling | Variations in pipetting, incubation times, or cell passage number can lead to inconsistent results. Standardize all experimental procedures and ensure consistent handling across all experiments. |
Quantitative Data Summary
The following table summarizes key quantitative findings from studies involving this compound (SNAP-8) and related peptides.
| Parameter | Peptide | Concentration | Result | Reference |
| Glutamate Release Inhibition | This compound (SNAP-8) | 1.5 mM | 43% inhibition | [3] |
| Neurotransmitter Release Inhibition | This compound + Leuphasyl | 0.75 mM each | 47% total inhibition | [3] |
| Wrinkle Depth Reduction (Crow's Feet) | This compound | 0.05% (in formulation) | 21.7% reduction after 28 days | [1] |
| Wrinkle Area Reduction (Forehead) | This compound | 0.05% (in formulation) | 18.9% reduction after 28 days | [1] |
| In Vitro Skin Penetration (24h) | Acetyl Hexapeptide-8 | 10% (in O/W emulsion) | 0.22% of dose in stratum corneum; None detected in dermis/receptor fluid | [11] |
| LC-MS/MS Limit of Quantification | Acetyl Octapeptide-3 (SNAP-8) | N/A | 0.0125 ng/mL | [4] |
Visualizations
Signaling Pathway
References
- 1. echemi.com [echemi.com]
- 2. isclinical.ie [isclinical.ie]
- 3. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. skintellect.com.au [skintellect.com.au]
- 6. This compound | 868844-74-0 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. genscript.com [genscript.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Acetyl Hexapeptide-8 in Cosmeceuticals—A Review of Skin Permeability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis for Researchers: Acetyl Octapeptide-1 and Botulinum Toxin A in Wrinkle Reduction
For researchers, scientists, and drug development professionals, the quest for effective and safe treatments for facial rhytides is ongoing. While Botulinum Toxin Type A (BoNT-A) has long been the gold standard, peptide-based cosmeceuticals like Acetyl Octapeptide-1 are emerging as non-invasive alternatives. This guide provides an objective, data-driven comparison of these two compounds, focusing on their mechanisms of action, efficacy, and the experimental evidence supporting their use.
At a Glance: Key Differences and Similarities
| Feature | This compound (SNAP-8) | Botulinum Toxin A (BoNT-A) |
| Mechanism of Action | Competitively inhibits SNARE complex formation by mimicking the N-terminal of SNAP-25. | Enzymatically cleaves the SNAP-25 protein, preventing SNARE complex formation. |
| Mode of Administration | Topical application (cream, serum) | Intramuscular injection |
| Reported Efficacy | Up to 63% reduction in wrinkle depth after 28-30 days of twice-daily application.[1][2][3] | Significant reduction in wrinkle severity, with high responder rates in clinical trials. Effects last 3-6 months.[4] |
| Onset of Effect | Gradual, with visible results typically after several weeks of consistent use. | Clinical effects are typically seen within 24 hours to two weeks following injection.[4] |
| Safety Profile | Generally well-tolerated with a good safety profile for topical use. | Considered safe and effective when administered by a qualified professional. Potential side effects include localized pain, bruising, and temporary muscle weakness.[4] |
| Regulatory Status | Cosmetic ingredient | FDA-approved prescription drug for various medical and cosmetic indications.[4] |
Mechanism of Action: A Tale of Two SNARE Disruptors
The formation of dynamic wrinkles is primarily caused by the contraction of underlying facial muscles, a process triggered by the release of the neurotransmitter acetylcholine at the neuromuscular junction. Both this compound and Botulinum Toxin A exert their effects by targeting the SNARE (Soluble NSF Attachment Protein Receptor) complex, a key player in the exocytosis of acetylcholine-containing vesicles. However, their modes of intervention differ significantly.
Botulinum Toxin A acts as a zinc-dependent endopeptidase. After being injected into the muscle, its light chain is internalized into the neuron where it specifically cleaves the SNAP-25 protein. This cleavage renders SNAP-25 non-functional, thereby preventing the assembly of the SNARE complex and blocking the release of acetylcholine. The result is a temporary and localized muscle paralysis, leading to the smoothing of overlying skin.[4][5]
This compound , a synthetic peptide, functions as a competitive antagonist. It is a structural mimic of the N-terminal end of the SNAP-25 protein. When applied topically and absorbed into the skin, it competes with the natural SNAP-25 for a position in the SNARE complex. This competition destabilizes the complex, leading to a reduction in the efficiency of acetylcholine release.[6][7] This modulation of muscle contraction is more subtle than the complete paralysis induced by BoNT-A.
Efficacy: A Review of the Experimental Data
This compound: Topical Application and Wrinkle Reduction
The efficacy of this compound has been evaluated in several clinical and in vitro studies. A notable clinical study involving 17 female volunteers demonstrated that a cream containing 10% Acetyl Octapeptide-3 solution, applied twice daily for 28 days, resulted in a reduction in wrinkle depth of up to 63%.[1] Another study reported a 38% reduction in wrinkle depth under similar conditions.[4]
In vitro studies have focused on the peptide's ability to inhibit neurotransmitter release. One common method is the glutamate release assay, which measures the amount of glutamate released from cultured neuronal cells upon depolarization. A reduction in glutamate release in the presence of this compound indicates its inhibitory effect on exocytosis. For instance, a study on a combination of acetyl hexapeptide-8 and pentapeptide-18, which have similar mechanisms to this compound, showed a significant decrease in glutamate release.[8]
Botulinum Toxin A: Extensive Clinical Validation
The efficacy of Botulinum Toxin A for the treatment of facial wrinkles, particularly glabellar lines, is well-documented through numerous large-scale, randomized, double-blind, placebo-controlled clinical trials.[4][9][10] These studies consistently demonstrate a high rate of treatment success, with a significant percentage of subjects showing a marked improvement in wrinkle severity as assessed by both investigators and patients using standardized scales like the Facial Wrinkle Scale (FWS).[8][9]
For example, a typical phase 3 clinical trial for glabellar lines would enroll hundreds of subjects with moderate to severe wrinkles.[4][6] The primary endpoint is often the percentage of responders at a specific time point (e.g., day 30) who achieve a certain level of improvement on the FWS.[9] The duration of effect is also a key secondary endpoint, with results typically lasting for three to four months.[4]
Experimental Protocols: A Closer Look at the Methodologies
In Vitro Assay: Glutamate Release from Neuronal Cells
Objective: To quantify the inhibitory effect of a peptide on neurotransmitter release from cultured neuronal cells.
Protocol:
-
Cell Culture: Culture a suitable neuronal cell line (e.g., PC12 or primary cortical neurons) in appropriate media until they reach the desired confluency.
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere and differentiate.
-
Peptide Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a specified period.
-
Depolarization: Induce neurotransmitter release by depolarizing the cells with a high concentration of potassium chloride (KCl) solution.
-
Sample Collection: Collect the cell culture supernatant containing the released glutamate.
-
Glutamate Quantification: Measure the glutamate concentration in the collected samples using a commercially available glutamate assay kit. These kits typically use an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the amount of glutamate.[11][12][13][14]
-
Data Analysis: Compare the amount of glutamate released from peptide-treated cells to that of the control cells to determine the percentage of inhibition.
References
- 1. LeRêve [lereve.com.au]
- 2. Botulinum toxin type A for facial wrinkles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACETYL OCTAPEPTIDE-3- Premium Anti-Aging Peptide Active | NIKOO Chemical [nikoochem.com]
- 4. An In Vitro Assay of Trans-SNARE Complex Formation During Yeast Vacuole Fusion Using Epitope Tag-Free SNAREs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. In vitro assay using engineered yeast vacuoles for neuronal SNARE-mediated membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Botulinum Toxin A Injection for Forehead Wrinkles and Frown Lines · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. protocols.io [protocols.io]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Detection of glutamate release from neurons by genetically encoded surface-displayed FRET nanosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the SNARE Complex Inhibitory Action of Acetyl Octapeptide-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acetyl Octapeptide-1 (also known as Acetyl Octapeptide-3 or SNAP-8) and its alternatives in the inhibition of the Soluble NSF Attachment Protein Receptor (SNARE) complex, a key driver of neurotransmitter release. The information presented is supported by available experimental data and detailed methodologies for key validation assays.
Mechanism of Action: Competitive Inhibition of SNARE Complex Formation
The primary mechanism of action for this compound is the competitive inhibition of SNARE complex formation. As a mimic of the N-terminal end of SNAP-25, it competes for a position within the SNARE complex, thereby destabilizing it.[1][2] This disruption attenuates the release of neurotransmitters, such as acetylcholine, leading to a reduction in muscle contraction.[1][2]
Comparative Analysis of SNARE Complex Inhibitors
While direct comparative studies providing IC50 values for this compound under various experimental conditions are limited in publicly available peer-reviewed literature, this section compiles available quantitative and qualitative data to offer a comparative perspective against its well-known predecessor, Acetyl Hexapeptide-8 (Argireline), and the biological toxin, Botulinum Neurotoxin A (BoNT/A).
| Inhibitor | Mechanism of Action | Target Protein | Potency (IC50/Effective Concentration) | Assay System |
| This compound (SNAP-8) | Competitive inhibitor of SNARE complex formation by mimicking the N-terminus of SNAP-25.[1][2] | SNAP-25 binding site in the SNARE complex.[1] | Significant inhibition of neurotransmitter release at µM concentrations (specific IC50 not widely reported in peer-reviewed literature).[3] | Chromaffin cells.[3] |
| Acetyl Hexapeptide-8 (Argireline) | Competitive inhibitor of SNARE complex formation by mimicking the N-terminus of SNAP-25.[4] | SNAP-25 binding site in the SNARE complex.[4] | IC50 of 110 µM for inhibition of catecholamine release.[5] | Permeabilized chromaffin cells.[5] |
| Botulinum Neurotoxin A (BoNT/A) Light Chain | Proteolytic cleavage of SNAP-25.[6] | SNAP-25.[6] | High potency with catalytic activity, leading to prolonged inhibition. Kinetic parameters (kcat/Km) are subtype-dependent.[7][8] | In vitro cleavage assays, cultured neurons.[7][8] |
Note: The provided data is compiled from various sources and may not be directly comparable due to differences in experimental conditions. The potency of BoNT/A is typically measured by its catalytic efficiency rather than a simple IC50 value for competitive inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of SNARE complex inhibitors.
In Vitro SNARE Complex Formation Assay (FRET-based)
This assay measures the assembly of the SNARE complex in a cell-free system using Fluorescence Resonance Energy Transfer (FRET).
Principle: Recombinant SNARE proteins (VAMP2, Syntaxin, and SNAP-25) are labeled with a donor and acceptor fluorophore pair. Upon SNARE complex formation, the fluorophores are brought into close proximity, resulting in an increase in FRET signal, which can be monitored over time.
Protocol:
-
Protein Preparation: Express and purify recombinant VAMP2, Syntaxin-1, and SNAP-25 proteins. Label VAMP2 with a donor fluorophore (e.g., Cy3) and Syntaxin-1 with an acceptor fluorophore (e.g., Cy5) at specific cysteine residues.
-
Liposome Reconstitution: Reconstitute labeled VAMP2 into one population of liposomes (v-SNARE liposomes) and Syntaxin-1/SNAP-25 into another (t-SNARE liposomes). Unlabeled proteins are used in parallel as controls.
-
FRET Measurement:
-
Mix the v-SNARE and t-SNARE liposomes in a fluorescence microplate reader or a fluorometer.
-
Excite the donor fluorophore and measure the emission of both the donor and acceptor fluorophores over time.
-
To test inhibitors, pre-incubate the t-SNARE liposomes with varying concentrations of the inhibitor (e.g., this compound) before adding the v-SNARE liposomes.
-
-
Data Analysis: Calculate the FRET efficiency as a ratio of acceptor intensity to the sum of donor and acceptor intensities. Plot the FRET efficiency against the inhibitor concentration to determine the IC50 value.
Neurotransmitter Release Assay from PC12 Cells
This cellular assay quantifies the release of neurotransmitters, such as norepinephrine, from a model neuronal cell line.
Principle: PC12 cells, a rat pheochromocytoma cell line, synthesize and release catecholamines upon stimulation. The amount of released neurotransmitter in the culture medium can be quantified using High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Cell Culture: Culture PC12 cells in appropriate medium. For differentiation into a neuronal phenotype, treat with Nerve Growth Factor (NGF).
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of the SNARE complex inhibitor for a specified period.
-
Stimulation of Release:
-
Wash the cells with a balanced salt solution.
-
Stimulate neurotransmitter release by depolarization with a high concentration of potassium chloride (e.g., 50-60 mM KCl) for a short duration (e.g., 5-15 minutes).[9]
-
-
Sample Collection and Preparation:
-
Collect the supernatant containing the released neurotransmitters.
-
Stabilize the catecholamines by adding an antioxidant (e.g., perchloric acid).
-
Centrifuge to remove any cellular debris.
-
-
Quantification by HPLC:
-
Data Analysis: Normalize the amount of released neurotransmitter to the total protein content of the cells. Plot the percentage of inhibition of neurotransmitter release against the inhibitor concentration to determine the IC50 value.
Exocytosis Assay in Chromaffin Cells (Membrane Capacitance Measurement)
This electrophysiological technique provides a high-resolution measurement of exocytosis by monitoring changes in the cell membrane capacitance.
Principle: The fusion of secretory vesicles with the plasma membrane during exocytosis increases the surface area of the cell, which is directly proportional to the membrane capacitance. This change can be measured using the patch-clamp technique.[7][13][14]
Protocol:
-
Cell Preparation: Isolate and culture primary bovine chromaffin cells.[15]
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a single chromaffin cell.[15]
-
Use a patch-clamp amplifier capable of measuring membrane capacitance.
-
Include the inhibitor in the intracellular solution of the patch pipette to introduce it directly into the cell.
-
-
Stimulation of Exocytosis:
-
Depolarize the cell using a series of voltage steps to open voltage-gated calcium channels and trigger exocytosis.
-
-
Capacitance Measurement:
-
Apply a sinusoidal voltage command and measure the resulting current to calculate the membrane capacitance in real-time.
-
The increase in capacitance reflects the amount of exocytosis.
-
-
Data Analysis: Measure the total change in capacitance in response to the stimulus train. Compare the capacitance change in the presence and absence of the inhibitor to quantify the extent of inhibition.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. Acetyl Octapeptide-3 | SNAP-8™ with ‘BOTOX® like’ effect | Acetyl Glutamyl Heptapeptide-3 [ci.guide]
- 2. An effective anti-wrinkle substance: Acetyl octapeptide-3_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. doctorsheltonsolution.com [doctorsheltonsolution.com]
- 6. Multiple Forms of Endocytosis In Bovine Adrenal Chromaffin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Properties of Botulinum Neurotoxins Subtypes A3 and A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications | MDPI [mdpi.com]
- 10. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Method for Analysis of Neurotransmitters Phenylephrine, Epinephrine and Norepinephrine on BIST™B+ Column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. A single vesicle-vesicle fusion assay for in vitro studies of SNAREs and accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Membrane Capacitance Measurements of Stimulus-Evoked Exocytosis in Adrenal Chromaffin Cells - UCL Discovery [discovery.ucl.ac.uk]
- 15. journals.biologists.com [journals.biologists.com]
A Comparative Guide to Acetyl Octapeptide-1 for Wrinkle Reduction: An In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
The quest for effective, non-invasive anti-aging treatments has led to the development of several neuromodulator-mimicking peptides. Among these, Acetyl Octapeptide-1, also known as Acetyl Octapeptide-3 or SNAP-8, has garnered significant attention for its potential to reduce expression wrinkles. This guide provides an objective comparison of the in vivo performance of this compound against other commercially available peptides, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the SNARE Complex
This compound and its close relative, Acetyl Hexapeptide-8 (Argireline®), exert their wrinkle-reducing effects by modulating neurotransmitter release at the neuromuscular junction.[1] They function as competitive inhibitors of the SNARE (Soluble NSF Attachment Protein Receptor) complex, a key protein machinery responsible for the fusion of synaptic vesicles with the presynaptic membrane, a process essential for the release of acetylcholine.[2][3] By mimicking the N-terminal end of the SNAP-25 protein, a component of the SNARE complex, these peptides disrupt its formation.[2] This destabilization of the SNARE complex leads to a reduction in acetylcholine release, resulting in attenuated muscle contraction and a subsequent relaxation of facial muscles, thereby diminishing the appearance of expression lines.[1][2]
In contrast, other peptides like Leuphasyl® (Pentapeptide-18) employ a different mechanism. Leuphasyl mimics the action of enkephalins, endogenous opioids, by binding to enkephalin receptors on nerve cells.[4][5] This interaction initiates a cascade that decreases neuronal excitability and modulates acetylcholine release, leading to muscle relaxation.[4]
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the quantitative data from various in vivo studies on the wrinkle-reducing effects of this compound and its alternatives.
| Peptide | Trade Name(s) | Concentration & Vehicle | Study Duration | Subjects | Efficacy Metric | Wrinkle Reduction | Citation(s) |
| This compound/3 | SNAP-8™ | 10% solution in a cream | 28 days | 17 female volunteers | Wrinkle Depth (Confocal Profilometry) | Up to 63% | [6] |
| 1.5 mM concentration (in vitro) | - | - | Glutamate Release Inhibition | 43% | [7] | ||
| Cream (concentration not specified) | 30 days | Not specified | Wrinkle Depth | Mean of -35%, Maximum of -62% | [7] | ||
| Acetyl Hexapeptide-8 | Argireline® | 10% in an oil/water emulsion | 30 days | 10 healthy female volunteers | Wrinkle Depth (Confocal Laser Scanning Microscopy) | Up to 30% | |
| 10% in a serum | 4 weeks | 20 Korean adult women (30-60 years) | Wrinkle Indentation Index (Antera 3D® CS) | 7.2% decrease | [8] | ||
| Formulation (concentration not specified) | 4 weeks | 60 Chinese subjects | Total Anti-Wrinkle Efficacy (Subjective) | 48.9% | [9][10] | ||
| Formulation (concentration not specified) | 4 weeks | 60 Chinese subjects | Skin Roughness (Silicone Replicas) | Significant decrease (p < 0.01) | [9][10] | ||
| Pentapeptide-18 | Leuphasyl® | 2% in an emulsion | 2 months | 20 volunteers | Wrinkle Size (Proderm Analyzer) | 34.7% (frontal), 28.4% (periorbital) | [4][5][11] |
| Pentapeptide-3 | Vialox® | Cream (concentration not specified) | 28 days | Not specified | Wrinkle Size & Skin Roughness | 49% decrease in wrinkle size, 47% decrease in roughness | [11] |
Experimental Protocols
The following is a generalized experimental protocol for in vivo studies evaluating the efficacy of anti-wrinkle peptides, based on methodologies reported in the cited literature.
1. Subject Recruitment:
-
Inclusion Criteria: Healthy female or male volunteers, typically between the ages of 30 and 65, with visible periorbital, forehead, or other expression wrinkles of a certain severity (e.g., Grade 2-4 on a standardized scale).[4][9][12]
-
Exclusion Criteria: Individuals with known skin allergies, active dermatological conditions in the test area, those who have received botulinum toxin injections or other cosmetic procedures within a specified period (e.g., 6 months), and pregnant or breastfeeding women.[9]
2. Study Design:
-
Type: Randomized, double-blind, placebo-controlled, split-face or parallel group study.[9]
-
Application: Subjects are instructed to apply the test product (containing the active peptide) and a placebo (vehicle cream/serum without the peptide) to designated areas of the face (e.g., left and right periorbital areas) twice daily (morning and evening).[9][10]
3. Efficacy Evaluation:
-
Baseline and Follow-up: Measurements are taken at baseline (before treatment) and at specified intervals throughout the study (e.g., week 4, 8, 12).[12]
-
Objective Instrumental Assessment:
-
Skin Topography Analysis: Silicone replicas of the wrinkled skin are taken and analyzed using techniques like confocal laser scanning microscopy or fringe projection systems (e.g., Skin-Visioline VL 650®, PRIMOS).[9][10] These methods quantify parameters such as wrinkle depth, volume, length, and skin roughness.
-
3D Imaging: Advanced imaging systems like Antera 3D® CS are used to measure changes in wrinkle indentation and other surface parameters.[8]
-
2D Image Analysis: Devices like the Proderm Analyzer capture 2D images of wrinkles, which are then measured.[4]
-
-
Subjective Assessment:
-
Clinical Grading: Dermatologists or trained investigators assess wrinkle severity using standardized visual scales (e.g., Daniell's classification, Seeman's standard).[9][10]
-
Self-Assessment Questionnaires: Subjects provide their perception of the product's efficacy, tolerability, and cosmetic attributes.[12]
-
4. Safety and Tolerability Assessment:
-
Throughout the study, any adverse events such as redness, itching, or irritation are monitored and recorded.[10]
Visualizing the Molecular Mechanisms and Experimental Process
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound in wrinkle reduction.
Caption: Generalized workflow for in vivo anti-wrinkle efficacy studies.
References
- 1. isclinical.co.uk [isclinical.co.uk]
- 2. SNAP-8 Solution | Peptide complex | Cosmetic Ingredients Guide [ci.guide]
- 3. researchgate.net [researchgate.net]
- 4. The Efficiency and Safety of Leuphasyl—A Botox-Like Peptide [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. LeRêve [lereve.com.au]
- 7. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. depology.com [depology.com]
- 9. The anti-wrinkle efficacy of argireline, a synthetic hexapeptide, in Chinese subjects: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. russianpeptide.com [russianpeptide.com]
- 11. mdpi.com [mdpi.com]
- 12. jddonline.com [jddonline.com]
Comparative Guide to Cross-Reactivity of Antibodies Targeting Acetyl Octapeptide-1
For researchers and drug development professionals, the specificity of an antibody is paramount to ensure accurate and reproducible results. This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies raised against acetyl octapeptide-1, a synthetic peptide known for its anti-wrinkle properties. This compound, also referred to as Acetyl Octapeptide-3 or SNAP-8, functions by mimicking the N-terminal end of the SNAP-25 protein, interfering with the SNARE complex and subsequently reducing muscle contractions.[1][2][3] Given the potential for therapeutic and research applications targeting this peptide, a thorough characterization of antibody specificity is essential.
Data Presentation: Comparative Cross-Reactivity Analysis
Quantitative assessment of antibody binding is crucial for determining specificity. The following tables provide a standardized format for presenting cross-reactivity data obtained from assays such as ELISA.
Table 1: Antibody Binding Specificity to this compound and Related Peptides
| Antibody ID | Target Peptide | Concentration (µg/mL) | Absorbance (OD450) | % Cross-Reactivity |
| Ab-AO1-01 | This compound | 1.0 | 1.852 | 100% |
| Octapeptide-1 (unmodified) | 1.0 | 0.123 | 6.6% | |
| Scrambled Peptide | 1.0 | 0.058 | 3.1% | |
| SNAP-25 (N-terminal fragment) | 1.0 | 0.456 | 24.6% | |
| Ab-AO1-02 | This compound | 1.0 | 1.989 | 100% |
| Octapeptide-1 (unmodified) | 1.0 | 0.089 | 4.5% | |
| Scrambled Peptide | 1.0 | 0.061 | 3.1% | |
| SNAP-25 (N-terminal fragment) | 1.0 | 0.398 | 20.0% |
% Cross-Reactivity is calculated as (OD of test peptide / OD of target peptide) x 100.
Table 2: Competitive ELISA for Determining IC50 Values
| Antibody ID | Competitor Peptide | IC50 (nM) |
| Ab-AO1-01 | This compound | 15.2 |
| Octapeptide-1 (unmodified) | > 1000 | |
| SNAP-25 (N-terminal fragment) | 250.7 | |
| Ab-AO1-02 | This compound | 12.8 |
| Octapeptide-1 (unmodified) | > 1000 | |
| SNAP-25 (N-terminal fragment) | 312.4 |
IC50 is the concentration of competitor peptide required to inhibit 50% of the antibody binding to the coated target peptide.
Experimental Protocols
Rigorous and well-documented experimental procedures are the foundation of reliable cross-reactivity data. The following are detailed protocols for Dot Blot analysis and Competitive ELISA, adapted for the study of anti-acetyl octapeptide-1 antibodies.[4]
Dot Blot Analysis
This method provides a rapid qualitative or semi-quantitative assessment of antibody binding to various peptides.
Materials:
-
Nitrocellulose or PVDF membrane
-
This compound, unmodified Octapeptide-1, and other control peptides
-
Phosphate Buffered Saline (PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody (anti-acetyl octapeptide-1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Peptide Preparation: Prepare 1 mg/mL stock solutions of this compound and control peptides in PBS.
-
Membrane Spotting: Spot 1-2 µL of serial dilutions of each peptide onto the membrane. Allow to air dry completely.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-acetyl octapeptide-1 antibody (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 5, then apply the chemiluminescent substrate and capture the signal using an imaging system.
Competitive ELISA
This assay provides quantitative data on the specificity of the antibody by measuring the inhibition of binding in the presence of competing peptides.
Materials:
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
This compound
-
Competitor peptides (unmodified octapeptide-1, scrambled peptide, etc.)
-
Wash buffer (e.g., PBST)
-
Blocking buffer
-
Primary antibody (anti-acetyl octapeptide-1)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with this compound (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block with blocking buffer for 2 hours at room temperature.
-
Competition Reaction: In separate tubes, pre-incubate a fixed concentration of the primary antibody with serial dilutions of the competitor peptides for 2 hours at room temperature.
-
Plate Incubation: Add the antibody-peptide mixtures to the coated wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the plate, add TMB substrate, and incubate until color develops. Stop the reaction with the stop solution.
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. Plot the absorbance against the competitor peptide concentration to determine the IC50 values.
Visualizations
Diagrams are provided to illustrate key processes and relationships relevant to the study of this compound and its antibodies.
Caption: Signaling pathway of this compound, illustrating competitive inhibition of the SNARE complex.
Caption: Experimental workflow for Dot Blot and Competitive ELISA to assess antibody cross-reactivity.
Caption: Logical relationship illustrating antibody specificity and potential cross-reactivity.
References
Stability of Acetyl Octapeptide-1 Compared to Other Neuropeptides: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of neuropeptides is a critical factor in their efficacy and application in both research and therapeutic development. This guide provides a comparative analysis of the stability of Acetyl Octapeptide-1 (also known as Acetyl Octapeptide-3 or SNAP-8) against other common neuropeptides, supported by available data and established principles of peptide chemistry. While direct comparative quantitative studies are limited, this guide synthesizes existing information to provide a comprehensive overview for the scientific community.
Comparative Stability Analysis
The stability of a peptide is intrinsically linked to its primary sequence and terminal modifications. This compound possesses key structural features that are known to enhance its resistance to degradation. N-terminal acetylation and C-terminal amidation are crucial modifications that protect peptides from enzymatic breakdown by exopeptidases.[1][2][3][4]
One of the primary pathways for the degradation of this compound is the oxidation of its methionine residue.[5][6][7][8][9] Methionine is highly susceptible to oxidation, which can alter the peptide's conformation and biological activity.
The following table summarizes the structural features of this compound and other relevant neuropeptides, which influence their stability.
| Peptide | Sequence | N-terminal Modification | C-terminal Modification | Amino Acids Prone to Degradation | Reported Stability Characteristics |
| This compound (SNAP-8) | Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2[10] | Acetylation[4] | Amidation[4] | Methionine (Oxidation)[5] | Generally considered more stable than its predecessor, Argireline, due to its longer chain and terminal modifications.[4] N-terminal acetylation and C-terminal amidation enhance resistance to exopeptidases.[1][2][3][4] |
| Acetyl Hexapeptide-8 (Argireline) | Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2[10] | Acetylation | Amidation | Methionine (Oxidation) | N-terminal acetylation and C-terminal amidation provide protection against exopeptidases.[11] The presence of methionine makes it susceptible to oxidation.[12] |
| Pentapeptide-18 (Leuphasyl) | Tyr-D-Ala-Gly-Phe-Leu[13] | None | None | - | As an unmodified peptide, it is expected to be more susceptible to degradation by peptidases compared to modified peptides.[14] |
| Palmitoyl Pentapeptide-4 (Matrixyl) | Pal-Lys-Thr-Thr-Lys-Ser | Palmitoylation | None | - | The N-terminal palmitoylation enhances stability and skin penetration. However, like many peptides, it can be unstable in formulations and susceptible to oxidation.[15] |
Experimental Protocols
Precise and reproducible experimental protocols are essential for assessing and comparing neuropeptide stability. Below are detailed methodologies for key experiments.
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method to quantify the degradation of a peptide over time.
Objective: To determine the percentage of intact peptide remaining after incubation under specific stress conditions (e.g., temperature, pH, enzymatic exposure).
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Prepare aliquots of the peptide solution in the incubation buffer at a final concentration of 100 µg/mL.
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C). For enzymatic stability, add the desired enzyme (e.g., trypsin, chymotrypsin) to the sample.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quenching: Immediately add the quenching solution to the aliquot to stop the degradation process.
-
HPLC Analysis: Inject the quenched sample into the HPLC system.
-
Chromatography: Elute the peptide using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Detection: Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).
-
Data Analysis: The concentration of the intact peptide is determined by the area of its corresponding peak in the chromatogram. The percentage of remaining peptide at each time point is calculated relative to the initial concentration at time 0. The half-life (t½) can be calculated from the degradation kinetics.
Protocol 2: Identification of Degradation Products by Mass Spectrometry (MS)
Objective: To identify the fragments and modifications resulting from peptide degradation.
Materials:
-
Degraded peptide samples from Protocol 1
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Sample Infusion: Introduce the degraded peptide samples into the mass spectrometer, typically coupled with an HPLC system for separation of the degradation products.
-
Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI), to generate gas-phase ions of the peptide fragments.
-
Mass Analysis: Acquire the mass-to-charge (m/z) ratio of the parent ions in the initial MS scan.
-
Tandem MS (MS/MS): Select the parent ions of interest for fragmentation. The resulting fragment ions provide sequence information, allowing for the identification of cleavage sites and modifications (e.g., oxidation).
-
Data Analysis: Compare the masses of the observed fragments to the theoretical masses of potential degradation products to elucidate the degradation pathways.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound functions by mimicking the N-terminal end of the SNAP-25 protein, a key component of the SNARE (Soluble NSF Attachment Protein Receptor) complex.[10][13] By competing with SNAP-25, it destabilizes the formation of the SNARE complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters like acetylcholine.[10][13] This leads to a reduction in muscle contraction.
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biophys.sci.ibaraki.ac.jp [biophys.sci.ibaraki.ac.jp]
- 9. Residual metals cause variability in methionine oxidation measurements in protein pharmaceuticals using LC-UV/MS peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetyl Octapeptide-3 | SNAP-8™ with ‘BOTOX® like’ effect | Acetyl Glutamyl Heptapeptide-3 [ci.guide]
- 11. [PDF] Preparation and stability of cosmetic formulations with an anti-aging peptide. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding the SNARE Complex and Membrane Fusion - Rafa's Moonshot [rafasmoonshot.com]
- 15. mdpi.com [mdpi.com]
Validating the Safety and Toxicity Profile of Acetyl Octapeptide-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl octapeptide-1, a synthetic peptide, has garnered significant attention in the cosmetic and pharmaceutical industries as a topical alternative to Botulinum Toxin A (Botox). Its purported mechanism of action involves the modulation of neurotransmitter release at the neuromuscular junction, leading to a reduction in muscle contractions and thereby diminishing the appearance of expression wrinkles. While widely marketed for its anti-aging effects, a comprehensive, publicly available dossier of its safety and toxicity is not as robust as that of some of its peptide counterparts. This guide provides a comparative analysis of the safety profile of this compound against other well-established neuromodulating and matrix-stimulating peptides, supported by available experimental data and detailed methodologies.
Comparative Safety and Toxicity Data
The following table summarizes the available safety and toxicity data for this compound and selected alternative peptides. It is important to note the limited publicly accessible quantitative data for this compound, a factor that necessitates careful consideration in its evaluation.
| Test Article | Acute Oral Toxicity (LD50, rat) | Dermal Irritation/Corrosion | Skin Sensitization | Genotoxicity (Ames Test) | Ocular Irritation |
| This compound | Data not publicly available | Generally considered non-irritating in cosmetic formulations | Generally considered non-sensitizing in cosmetic formulations | Data not publicly available | Data not publicly available |
| Acetyl Hexapeptide-8 (Argireline) | >2500 mg/kg[1] | Non-irritating | Non-sensitizing (HRIPT)[1] | Non-mutagenic[1] | Potentially not irritating (in vitro)[1] |
| Pentapeptide-18 (Leuphasyl) | >2500 mg/kg[2][3] | Non-irritating | Non-sensitizing | Non-genotoxic (in vitro)[3] | Potentially not irritating (in vitro)[3] |
| Dipeptide Diaminobutyroyl Benzylamide Diacetate (SYN-AKE) | Data not publicly available | Classified as toxic in contact with skin (Acute Tox. 3)[4][5] | Data not publicly available | Mutagenic potential observed at high concentrations in one strain of S. typhimurium | Data not publicly available |
| Palmitoyl Pentapeptide-4 (Matrixyl) | Non-toxic at 0.01% (20 ml/kg)[6][7] | Non-irritating (rabbit, guinea pig)[6][7] | Non-sensitizing (HRIPT)[6][7] | Non-mutagenic[6][7] | Not irritating (HET-CAM)[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of safety and toxicity studies. Below are outlines of key experimental protocols relevant to the assessment of cosmetic peptides.
Acute Oral Toxicity - OECD 401/420
-
Objective: To determine the short-term toxicity of a substance when administered in a single oral dose.
-
Test System: Typically, Sprague-Dawley rats are used.
-
Procedure: A single, high dose of the test substance is administered to a group of fasted animals by gavage. A control group receives the vehicle alone. The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days. At the end of the observation period, a gross necropsy is performed on all animals. The LD50 (the dose lethal to 50% of the animals) is then calculated. The Fixed Dose Procedure (OECD 420) is a newer method that uses fewer animals and aims to identify a dose that produces clear toxicity without causing mortality.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test - OECD 439
-
Objective: To assess the potential of a substance to cause skin irritation.
-
Test System: A three-dimensional reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™) that mimics the properties of the upper layers of human skin.
-
Procedure: The test substance is applied topically to the surface of the skin tissue model for a defined period. Following exposure, the tissue is rinsed, and cell viability is measured using a colorimetric assay, such as the MTT assay. A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.
Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)
-
Objective: To determine the potential of a substance to induce skin sensitization (allergic contact dermatitis) in humans.
-
Test System: Human volunteers.
-
Procedure: The test material is applied to the skin of volunteers under an occlusive or semi-occlusive patch for a 24-hour period. This is repeated nine times over a three-week induction phase at the same site. Following a two-week rest period, a challenge patch is applied to a new skin site. The sites are then scored for any signs of an allergic reaction (erythema, edema) at 24, 48, and 72 hours after patch removal.
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) - OECD 471
-
Objective: To screen for the mutagenic potential of a substance.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the essential amino acid. The number of revertant colonies is counted, and a significant, dose-dependent increase compared to the control indicates a mutagenic potential.
In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test - OECD 437
-
Objective: To assess the potential of a substance to cause severe eye damage.
-
Test System: Corneas freshly isolated from bovine eyes obtained from an abattoir.
-
Procedure: The test substance is applied to the epithelial surface of the cornea. After a defined exposure period, corneal opacity (a measure of light scattering) and permeability (measured by the passage of a fluorescent dye) are quantified. An in vitro irritation score is calculated based on these two endpoints to classify the substance's irritation potential.
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of neuromodulating peptides and a typical workflow for in vitro safety testing.
Conclusion
The available data for this compound and its alternatives suggest that many of these cosmetic peptides have a favorable safety profile for topical application, especially when compared to more invasive procedures like Botulinum Toxin injections. Acetyl hexapeptide-8 and pentapeptide-18, in particular, have more extensive and publicly accessible safety data demonstrating low toxicity.
For this compound, while it is widely used and generally considered safe within the cosmetics industry, the lack of comprehensive, publicly available quantitative toxicity and safety studies is a notable data gap for the scientific and drug development community. This underscores the importance of sourcing detailed technical data sheets and, where necessary, conducting further independent safety assessments to fully validate its toxicological profile for any new or therapeutic application. Researchers and developers should prioritize a thorough evaluation of the specific this compound raw material, as purity and potential impurities can significantly impact the safety profile.
References
Acetyl Octapeptide-1: A Neurotransmitter-Inhibiting Peptide in the Spotlight
A detailed comparison of Acetyl Octapeptide-1 with other "Botox-in-a-jar" peptides, supported by a review of efficacy data and experimental validation methods.
For Immediate Release
A comprehensive analysis of this compound, a popular cosmetic ingredient known for its anti-wrinkle effects, reveals its standing amongst other neurotransmitter-inhibiting peptides. This guide provides a statistical validation of its efficacy, a comparison with its alternatives, and a detailed look at the experimental protocols used to substantiate these claims. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development.
This compound, often marketed under the trade name SNAP-8™, is a synthetic peptide that functions as an antagonist to the muscle contraction process. By mimicking the N-terminal end of the SNAP-25 protein, it competes for a position in the SNARE complex. This disruption inhibits the release of acetylcholine, the neurotransmitter responsible for muscle contractions, thereby reducing the appearance of expression lines and wrinkles.[1][2]
Comparative Efficacy of Neurotransmitter-Inhibiting Peptides
The anti-wrinkle market features several peptides that function similarly to this compound. The most notable alternatives include Acetyl Hexapeptide-3 (Argireline) and Tripeptide-3 (SYN-AKE). The following table summarizes the available quantitative data on their efficacy. It is important to note that much of the data for this compound is derived from manufacturer-sponsored studies.
| Peptide | Trade Name | Reported Wrinkle Reduction | Study Duration | Source |
| This compound | SNAP-8™ | Up to 63% reduction in wrinkle depth.[3][4][5] | 28-30 days | Manufacturer Data |
| 34.98% reduction in wrinkles (10% solution).[2] | 28 days | Manufacturer Study | ||
| Acetyl Hexapeptide-3 | Argireline | 27% - 48.9% reduction in wrinkle depth. | 30 days | Various Clinical Studies |
| Tripeptide-3 | SYN-AKE | Up to 52% reduction in forehead wrinkles. | 28 days | Manufacturer Data |
Clinical studies suggest that this compound may be approximately 30% more effective than acetyl hexapeptide-3.[3]
Mechanism of Action: The SNARE Complex
The primary mechanism of action for this compound and its counterparts involves the inhibition of the SNARE (Soluble NSF Attachment Protein Receptor) complex. This complex is essential for the fusion of vesicles containing acetylcholine with the presynaptic membrane of neurons, a critical step for neurotransmitter release and subsequent muscle contraction. By interfering with the formation of this complex, these peptides effectively reduce the signal for muscle contraction, leading to a relaxation of facial muscles and a reduction in the appearance of dynamic wrinkles.
Experimental Protocols for Efficacy Validation
The validation of anti-wrinkle efficacy for topical products relies on a variety of sophisticated, non-invasive techniques. While detailed, step-by-step protocols are often proprietary and vary between research facilities, the following outlines the general methodologies.
Silicone Replica Analysis
This is a widely used and established method for quantifying changes in skin topography.
Methodology:
-
Baseline Replica Creation: A negative impression of the skin's surface in the target area (e.g., crow's feet) is made using a specialized silicone-based material.
-
Product Application: The test product is applied by subjects according to a specified regimen for a defined period (e.g., 28 days).
-
Final Replica Creation: A second silicone replica is taken from the same area at the end of the study period.
-
Positive Replica Casting: Positive replicas are created from the negative silicone molds using a material like epoxy resin.
-
Image Analysis: The positive replicas are illuminated with a light source at a fixed angle to create shadows that highlight the wrinkles. Digital images of these replicas are captured.
-
Data Quantification: Specialized software is used to analyze the images and quantify various wrinkle parameters, such as total wrinkle area, length, and depth. Statistical analysis is then performed to compare the baseline and final measurements.
Advanced Imaging Techniques
More advanced, direct in-vivo measurement techniques are also employed:
-
Fast Optical In vivo Topometry of Human Skin (FOITS): This non-contact method uses fringe projection to create a 3D map of the skin surface, allowing for the direct measurement of wrinkle parameters without the need for replicas.[6][7][8][9][10]
-
Stephens Wrinkle Imaging using Raking Light (SWIRL): This technique involves capturing high-resolution digital photographs of the face under specific raking light conditions that accentuate wrinkles. Image analysis software is then used to quantify wrinkle characteristics.[11][12][13]
Conclusion
This compound demonstrates a significant potential for reducing the appearance of expression lines and wrinkles, with some evidence suggesting superior efficacy compared to its predecessor, acetyl hexapeptide-3. Its mechanism of action, centered on the inhibition of the SNARE complex, is well-understood and provides a scientific basis for its "Botox-like" effects. However, a substantial portion of the quantitative efficacy data originates from manufacturer-led studies. For a more definitive and objective validation, further independent, peer-reviewed clinical trials are warranted. The experimental protocols for assessing anti-wrinkle efficacy are well-established in the dermo-cosmetic field, employing both traditional replica-based methods and advanced in-vivo imaging techniques to provide robust, quantitative data.
References
- 1. SNAP-8: A Peptidic Frontier in Dermatological Science [newposts.ge]
- 2. corepeptides.com [corepeptides.com]
- 3. How Snap 8 Peptides Reduce Expression Lines Fast [signalskinscience.com]
- 4. SNAP-8 Peptide: A Non-Invasive Botox Alternative for Wrinkle Reduction | Hubmed [hubmeded.com]
- 5. Acetyl Octapeptide-3 | SNAP-8™ with ‘BOTOX® like’ effect | Acetyl Glutamyl Heptapeptide-3 [ci.guide]
- 6. [FOITS (fast optical in vivo topometry of human skin): new approaches to 3-D surface structures of human skin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [FOITS (fast optical in vivo topometry of human skin): new approaches to 3-D surface structures of human skin]. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. SWIRL, a clinically validated, objective, and quantitative method for facial wrinkle assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sgsclinicalstudies.com [sgsclinicalstudies.com]
- 13. sgsclinicalstudies.com [sgsclinicalstudies.com]
A Comparative Guide to Commercial Anti-Wrinkle Peptides: Benchmarking Acetyl Octapeptide-1
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cosmetic science, the quest for effective anti-aging compounds is perpetual. Peptides, in particular, have emerged as a cornerstone of anti-wrinkle formulations due to their specificity and favorable safety profile. This guide provides an objective comparison of Acetyl Octapeptide-1 against other prominent commercial anti-wrinkle peptides, supported by experimental data to aid in research and development.
Introduction to Anti-Wrinkle Peptides
Anti-wrinkle peptides can be broadly categorized based on their mechanism of action. This guide will focus on a selection of widely recognized peptides, comparing their performance attributes to this compound.
-
This compound (SNAP-8™): An elongated version of Acetyl Hexapeptide-8, this neuropeptide is designed to interfere with the SNARE (Soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex, thereby modulating muscle contraction and reducing the appearance of expression lines.[1]
-
Acetyl Hexapeptide-8 (Argireline®): One of the first commercially successful neuropeptides, it also targets the SNARE complex to reduce the depth of wrinkles caused by facial muscle movements.[2]
-
Palmitoyl Pentapeptide-4 (Matrixyl®): A signal peptide that stimulates the synthesis of collagen and other extracellular matrix components, leading to improved skin structure and a reduction in fine lines and wrinkles.[3][4]
-
Pentapeptide-18 (Leuphasyl®): This neuropeptide mimics the action of enkephalins, reducing neuronal excitability and muscle contraction by modulating calcium influx.[5]
Quantitative Performance Data
The following tables summarize the efficacy of the selected peptides based on publicly available data from clinical and in-vitro studies.
Table 1: Neuropeptide Performance in Wrinkle Reduction
| Peptide | Concentration | Study Duration | Wrinkle Reduction (%) | Key Findings & Citations |
| This compound (SNAP-8™) | Not Specified | 30 days | Up to 63% | Manufacturer studies indicate a significant reduction in the appearance of expression lines by inhibiting neurotransmitter release.[6] |
| Acetyl Hexapeptide-8 (Argireline®) | 10% | 30 days | Up to 30% | A seminal study demonstrated a reduction in wrinkle depth in the eye area.[1][7] Another study showed a 48.9% anti-wrinkle efficacy after four weeks.[1] |
| Acetyl Hexapeptide-8 (Argireline®) | 2% | 28 days | 11.3% (area), 12.3% (depth) after 5 days | Demonstrated rapid reduction in wrinkle area and depth.[8] |
| Pentapeptide-18 (Leuphasyl®) | 0.05% | Not Specified | 11.64% | Showed a synergistic effect when combined with Acetyl Hexapeptide-8, with the combination yielding a 24.62% reduction.[5] |
| Pentapeptide-18 (Leuphasyl®) | 2% | Not Specified | 34.7% (frontal), 28.4% (periorbital) | Demonstrated significant wrinkle depth reduction in different facial areas.[1] |
Table 2: Signal Peptide Performance in Wrinkle Reduction
| Peptide | Concentration | Study Duration | Wrinkle Reduction (%) | Key Findings & Citations |
| Palmitoyl Pentapeptide-4 (Matrixyl®) | 0.005% | 28 days | 18% (fold depth), 37% (fold thickness) | A double-blind study showed a quantitative decrease in wrinkle metrics and a 21% increase in skin firmness.[9] |
| Palmitoyl Pentapeptide-4 (Matrixyl®) | 3 ppm | 12 weeks | Small but significant reduction in fine lines/wrinkles | A double-blind, placebo-controlled study demonstrated its efficacy in improving photoaged skin.[10] |
| Palmitoyl Pentapeptide-4 (Matrixyl®) | 7% | 8 weeks | Statistically significant reduction vs. placebo | A study on periorbital wrinkles showed significant improvement.[11] |
| Palmitoyl Pentapeptide-4 (Matrixyl®) | Not Specified | 4 weeks | 14.07% | A formulation containing palmitoyl peptides showed a decrease in crow's feet wrinkles.[12] |
Signaling Pathways and Mechanisms of Action
The anti-wrinkle effects of these peptides are dictated by their distinct molecular interactions.
Neuropeptide Mechanism: Inhibition of Muscle Contraction
This compound, Acetyl Hexapeptide-8, and Pentapeptide-18 all function by interfering with the process of neurotransmitter release at the neuromuscular junction, which is responsible for muscle contraction and the formation of expression lines.
Signal Peptide Mechanism: Stimulation of Extracellular Matrix Synthesis
Palmitoyl Pentapeptide-4 operates through a different mechanism, signaling to fibroblasts to increase the production of collagen and other essential proteins in the dermal matrix.
References
- 1. mdpi.com [mdpi.com]
- 2. Acetyl Hexapeptide-8 in Cosmeceuticals—A Review of Skin Permeability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. nbinno.com [nbinno.com]
- 5. Topical Peptide Treatments with Effective Anti-Aging Results [mdpi.com]
- 6. Acetyl Octapeptide-3 | SNAP-8™ with ‘BOTOX® like’ effect | Acetyl Glutamyl Heptapeptide-3 [ci.guide]
- 7. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. skincarerebels.com [skincarerebels.com]
- 9. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and Palmitoyl Pentapeptide-4 Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsujournals.rsu.ac.th [rsujournals.rsu.ac.th]
- 12. Instrumental evaluation of anti-aging effects of cosmetic formulations containing palmitoyl peptides, Silybum marianum seed oil, vitamin E and other functional ingredients on aged human skin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Acetyl Octapeptide-1
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper handling and disposal of Acetyl Octapeptide-1, a synthetic peptide commonly used in cosmetic and research applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals.
Core Safety and Handling Principles
While specific toxicity data for this compound is limited, it is prudent to handle it with the standard care afforded to all laboratory chemicals.[1][2] Unused or expired peptides should never be disposed of in regular trash or down the drain, as this can pose environmental and health risks.[1][2] All disposal procedures must comply with local, regional, national, and international regulations. It is imperative to consult your institution's Environmental Health & Safety (EHS) office for specific protocols.
Quantitative Data Summary
Publicly available quantitative toxicity and ecotoxicity data for this compound are largely unavailable. Safety Data Sheets consistently report "no data available" for key toxicological endpoints. However, for the related compound Acetyl Hexapeptide-8 Amide, a low acute oral toxicity has been noted.
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | > 2500 mg/kg | Rat | Safety Assessment of Acetyl Hexapeptide-8 Amide as Used in Cosmetics[3] |
| Ecotoxicity Data | No Data Available | ||
| Toxicity to fish | No Data Available | [1][2] | |
| Toxicity to daphnia and other aquatic invertebrates | No Data Available | [1][2] | |
| Toxicity to algae | No Data Available | [1][2] |
Step-by-Step Disposal Protocol
The following is a general protocol for the disposal of this compound. This should be adapted to meet the specific requirements of your institution.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is a common choice).
2. Spill Management:
-
In the event of a spill, contain the area immediately.
-
For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth.
-
For solid spills, carefully sweep the material to avoid generating dust.
-
Collect the absorbed or swept material and place it in a designated, sealed, and clearly labeled waste container.
-
Decontaminate the spill area and wash it thoroughly.
3. Waste Segregation and Collection:
-
Dispose of all waste materials, including empty vials, contaminated labware (e.g., pipette tips, gloves), and unused peptide, as chemical waste.
-
Collect solid waste in a designated, leak-proof, and clearly labeled container.
-
Collect liquid waste in a separate, compatible, and clearly labeled container.
-
Do not mix peptide waste with other incompatible waste streams.
4. Inactivation of Liquid Waste (Recommended Best Practice):
-
For an additional layer of safety, especially for larger quantities of liquid waste, chemical inactivation is recommended. This should be performed in a chemical fume hood.
-
Bleach Inactivation: Add a 10% bleach solution to the liquid peptide waste to achieve a final bleach-to-waste ratio of at least 1:10. Allow the mixture to stand for a minimum of 30 minutes to ensure inactivation. Neutralize the bleach solution if required by local wastewater regulations before disposal as chemical waste.
-
Acid/Base Hydrolysis: Treat the peptide solution with 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH). Allow the mixture to stand for at least 24 hours in a sealed, labeled container. Neutralize the solution to a pH between 6.0 and 8.0 before disposing of it as chemical waste.
-
5. Final Disposal:
-
Store labeled waste containers in a designated, secure secondary containment area.
-
Arrange for the collection of the chemical waste by your institution's EHS department or a licensed chemical waste disposal contractor.
Mechanism of Action: Interference with the SNARE Complex
This compound functions by mimicking the N-terminal end of the SNAP-25 protein, a key component of the SNARE (Soluble NSF Attachment Protein Receptor) complex.[4][5][6] This complex is essential for the fusion of vesicles containing neurotransmitters, such as acetylcholine, with the presynaptic membrane, leading to their release and subsequent muscle contraction. By competing with SNAP-25, this compound destabilizes the formation of the SNARE complex, thereby inhibiting the release of acetylcholine and leading to muscle relaxation.[4][5][6]
Caption: Mechanism of this compound action.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. cir-safety.org [cir-safety.org]
- 4. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbone.com [cellbone.com]
- 6. This compound | 868844-74-0 [chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Acetyl Octapeptide-1
Essential Safety and Handling Protocols for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Acetyl octapeptide-1, a bioactive peptide utilized in cosmetic and research applications. Adherence to these procedures will help ensure a safe laboratory environment and the integrity of your experimental outcomes.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to follow standard laboratory safety protocols for handling chemical compounds. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines that may be in place.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. A risk assessment of your specific experimental procedures should be conducted to determine if additional PPE is necessary.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant splash hazard. | To protect against accidental splashes of solutions or inhalation of the lyophilized powder. |
| Hand Protection | Chemical-resistant nitrile gloves. Gloves should be inspected before use and changed immediately if contaminated. | To prevent skin contact with the peptide. |
| Body Protection | A standard laboratory coat, fully buttoned. | To protect skin and clothing from potential spills. |
| Respiratory Protection | Recommended when weighing or handling larger quantities of the lyophilized powder to minimize inhalation. Use in a well-ventilated area is crucial. | To prevent inhalation of aerosolized particles. |
| General Attire | Long pants and closed-toe shoes. | Standard laboratory practice to protect against spills and other physical hazards. |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling, storage, and disposal of this compound.
Receiving and Storage
-
Initial Inspection : Upon receipt, inspect the container for any damage or leaks.
-
Storage of Lyophilized Powder : For long-term storage, keep the lyophilized peptide in a tightly sealed container at -20°C or colder. Allow the container to reach room temperature in a desiccator before opening to prevent condensation and moisture absorption, which can reduce peptide content and stability.
-
Storage of Reconstituted Solutions : It is not recommended to store peptides in solution for extended periods. If necessary, prepare single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles. Solutions stored at -20°C should ideally be used within a month, while those at -80°C may be stable for up to six months.
Handling and Reconstitution
-
Designated Work Area : Confine all handling of this compound to a designated, clean laboratory bench or a chemical fume hood.
-
Personal Protective Equipment : Before handling, ensure all required PPE is correctly worn.
-
Weighing : When weighing the lyophilized powder, do so quickly in a well-ventilated area and reseal the container tightly.
-
Reconstitution : Use a sterile, appropriate solvent (e.g., sterile water or buffer) as recommended by the supplier. Add the solvent slowly to the vial. To aid dissolution, gentle mixing
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
